The Metabolic Reprogramming of Liver Function via CPT1A Inhibition: A Technical Guide to (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate
Executive Summary (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, widely known in pharmacological literature as Teglicar or ST1326 , is a potent, reversible, and orally active inhibitor of the liver isoform of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, widely known in pharmacological literature as Teglicar or ST1326 , is a potent, reversible, and orally active inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1 or CPT1A)[1]. By competitively binding to the carnitine site of CPT1A, Teglicar effectively throttles the entry of long-chain fatty acids (LCFAs) into the mitochondrial matrix. This targeted blockade of fatty acid oxidation (FAO) triggers a profound metabolic cascade, primarily characterized by the depletion of cytosolic and mitochondrial acetyl-CoA, which subsequently suppresses hepatic gluconeogenesis[1].
This technical guide dissects the compound's structural mechanism of action, details self-validating experimental protocols for its assessment, and explores its therapeutic utility across metabolic, oncological, and neurodegenerative domains.
Structural Biology & Mechanism of Action
CPT1A is an integral outer mitochondrial membrane protein responsible for catalyzing the transesterification of long-chain fatty acyl-CoAs to acylcarnitines—the obligate and rate-limiting step for mitochondrial fatty acid import[2].
Teglicar is an aminocarnitine derivative rationally designed for dual-mimicry. The trimethylammonio-butanoate core mimics the endogenous substrate L-carnitine, while the 3-tetradecylureido tail mimics the long hydrophobic chain of a fatty acid[3]. This unique structure allows Teglicar to act as a highly selective, competitive inhibitor at the CPT1A catalytic site.
Expertise & Experience (The Reversibility Advantage):
Unlike legacy CPT1 inhibitors such as Etomoxir—which forms an irreversible covalent bond with the enzyme and is associated with severe hepatotoxicity—Teglicar's competitive and reversible nature allows for dynamic, titratable control of FAO without causing permanent mitochondrial damage[1]. This makes it a vastly superior tool for both in vitro metabolic tracing and in vivo therapeutic applications.
Fig 1: Mechanism of CPT1A inhibition by Teglicar and its downstream effect on gluconeogenesis.
The Hepatic Causality Cascade: From FAO to Gluconeogenesis
The suppression of hepatic glucose output (HGO) by Teglicar is not achieved through direct inhibition of gluconeogenic enzymes, but rather as a downstream consequence of metabolic substrate depletion[1]. The causality follows this exact biochemical sequence:
Acetyl-CoA Depletion: The absence of beta-oxidation drastically reduces the mitochondrial pool of acetyl-CoA[4].
Pyruvate Carboxylase (PC) Deactivation: Acetyl-CoA is an obligate allosteric activator of Pyruvate Carboxylase. Without sufficient acetyl-CoA, PC cannot efficiently convert pyruvate to oxaloacetate.
Gluconeogenic Collapse: The flux of carbon skeletons from pyruvate into the gluconeogenic pathway is choked, leading to a dose-dependent reduction in endogenous glucose production[1].
Quantitative Pharmacodynamics
The following table summarizes the key pharmacokinetic and pharmacodynamic metrics of Teglicar, demonstrating its high potency and specific metabolic impact.
Parameter
Value
Biological Implication
Target
L-CPT1 (CPT1A)
Liver-specific isoform targeting
IC50 (L-CPT1)
0.68 μM
High potency in vitro
Ki
0.36 μM
Strong competitive binding affinity
Ketone Body Reduction
Up to 72%
Direct evidence of suppressed hepatic beta-oxidation
Glucose Production Reduction
Up to 50%
Significant suppression of gluconeogenesis in isolated hepatocytes
To rigorously validate the mechanism of action of Teglicar, researchers must utilize self-validating assay systems. The following protocol details the simultaneous assessment of FAO and Gluconeogenesis.
Expertise & Experience (Model Selection): Why use primary isolated hepatocytes instead of immortalized cell lines (e.g., HepG2)? Immortalized lines undergo the Warburg effect, relying heavily on glycolysis and exhibiting altered mitochondrial dynamics. Primary hepatocytes preserve the native cytosolic-mitochondrial architecture and endogenous substrate pools required for accurate gluconeogenic flux analysis.
Protocol: Dual-Flux Quantification in Primary Hepatocytes
Step 1: Hepatocyte Isolation & Stabilization
Isolate primary hepatocytes using a standard two-step collagenase perfusion technique.
Plate cells in Williams' Medium E on collagen-coated plates and allow 4 hours for attachment to restore metabolic baselines.
Step 2: Compound Incubation (The Self-Validating Setup)
Wash cells and incubate in glucose-free, phenol red-free assay buffer.
Controls: Include a Vehicle Control (DMSO <0.1%) and a Positive Control (Etomoxir 40 μM, an irreversible CPT1 inhibitor) to establish the maximum possible FAO inhibition baseline.
Treatment: Add Teglicar at varying concentrations (0.1 μM to 10 μM)[1]. Pre-incubate for 2 hours to ensure target saturation.
Step 3: Isotope Tracer Addition
For FAO: Spike the media with [1-14C]-Palmitate complexed to BSA (fatty acid substrate).
For Gluconeogenesis: Spike the media with a gluconeogenic substrate cocktail containing [U-13C]-Lactate and Pyruvate (10:1 ratio).
Step 4: Quantification & Analysis
FAO Readout: Capture liberated 14C-CO2 (complete oxidation) on filter paper soaked in NaOH. Measure 14C-acid-soluble metabolites (incomplete oxidation/ketones) in the supernatant via liquid scintillation counting.
Gluconeogenesis Readout: Extract media and analyze newly synthesized 13C-Glucose via LC-MS/MS.
Trustworthiness Check: A valid assay will show a direct, linear correlation between the reduction in 14C-acid-soluble metabolites and the reduction in 13C-Glucose. This internal correlation proves the causality between FAO inhibition and gluconeogenic suppression.
Fig 2: Self-validating workflow for quantifying FAO and gluconeogenic flux in hepatocytes.
Broader Therapeutic Applications
Beyond its initial development as an antihyperglycemic agent for Type 2 Diabetes[1], Teglicar's ability to force a cellular metabolic shift has profound implications in other fields:
Oncology: Cancers driven by c-Myc (e.g., Burkitt's lymphoma) and Chronic Lymphocytic Leukemia (CLL) exhibit upregulated FAO to survive metabolic stress. [3], depletes acetyl-CoA, and triggers the mitochondrial apoptotic pathway in these malignant cells, synergizing highly with BH3-mimetics like Venetoclax (ABT-199)[5].
Neurodegeneration: In models of Huntington's Disease, neurons undergo an aberrant metabolic switch from glycolysis to FAO, increasing oxidative stress. back to glucose oxidation, significantly ameliorating the neurodegenerative phenotype[6].
References
Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis. American Diabetes Association (Diabetes).[Link]
Carnitine-Acyltransferase System Inhibition, Cancer Cell Death, and Prevention of Myc-Induced Lymphomagenesis. Journal of the National Cancer Institute (JNCI).[Link]
A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. Haematologica.[Link]
The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington's Disease Model by Acting on the Expression of Carnitine-Related Genes. Cells (MDPI).[Link]
The Role of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate in Hepatic Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the role of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, a compound also know...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, a compound also known as ST1326 or Teglicar, in the intricate process of hepatic fatty acid oxidation. As a selective and reversible inhibitor of the liver isoform of carnitine palmitoyltransferase 1 (CPT1A), ST1326 offers a powerful tool for dissecting the metabolic pathways governing fatty acid metabolism in the liver. This document will elucidate the compound's mechanism of action, its downstream metabolic consequences, and detailed protocols for its application in research settings. The insights provided are intended to empower researchers, scientists, and drug development professionals in their efforts to understand and modulate hepatic lipid metabolism for therapeutic benefit.
Introduction: The Central Role of Hepatic Fatty Acid Oxidation
The liver is the central metabolic hub of the body, playing a critical role in maintaining energy homeostasis. Hepatic fatty acid oxidation (FAO) is a vital catabolic pathway that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. This process is particularly crucial during periods of fasting to provide energy and substrates for gluconeogenesis and ketogenesis, thereby supporting the energy needs of other organs.[1]
The entry of long-chain fatty acids into the mitochondria for β-oxidation is the rate-limiting step of FAO and is tightly regulated by the carnitine palmitoyltransferase (CPT) system.[2][3] This system comprises CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. CPT1 facilitates the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane.[3][4] The liver-specific isoform, CPT1A, is a key regulatory point in this pathway.[5][6]
Dysregulation of hepatic FAO is implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and type 2 diabetes.[7][8] Therefore, pharmacological agents that can modulate this pathway are of significant interest for both research and therapeutic development.
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (ST1326): A Selective and Reversible CPT1A Inhibitor
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, hereafter referred to as ST1326, is a potent and selective inhibitor of CPT1A.[9][10][11] Its aminocarnitine derivative structure allows it to competitively and reversibly bind to the enzyme, effectively blocking the entry of long-chain fatty acids into the mitochondria.[10]
Key Characteristics of ST1326:
Property
Description
Source(s)
Mechanism of Action
Selective and reversible inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A).
The selectivity of ST1326 for CPT1A is a crucial feature, as non-selective inhibition of CPT1 can lead to undesirable effects in tissues like the heart and skeletal muscle, which primarily express the CPT1B isoform.[6][10] The irreversible CPT1 inhibitor, etomoxir, for instance, was discontinued in clinical trials due to cardiac toxicity.[6][10] The reversible nature of ST1326's inhibition allows for a more dynamic and potentially safer modulation of fatty acid metabolism.[10][12]
Mechanism of Action: Blocking the Gateway to Fatty Acid Oxidation
The primary molecular target of ST1326 is CPT1A, the enzyme that catalyzes the initial, rate-limiting step in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[4][12]
The Carnitine Shuttle and the Point of Inhibition:
Caption: ST1326 inhibits CPT1A, blocking fatty acid entry into mitochondria.
By inhibiting CPT1A, ST1326 effectively reduces the rate of long-chain fatty acid transport into the mitochondria. This leads to several key downstream metabolic consequences in the liver:
Decreased β-oxidation: With a reduced supply of fatty acyl-CoAs in the mitochondrial matrix, the rate of β-oxidation and subsequent acetyl-CoA production from fatty acids is significantly diminished.[9]
Reduced Ketogenesis: As acetyl-CoA is the primary substrate for ketogenesis, the inhibition of FAO by ST1326 leads to a decrease in the production of ketone bodies.[10]
Inhibition of Gluconeogenesis: Fatty acid oxidation provides the necessary ATP and reducing equivalents (NADH) to fuel gluconeogenesis. By inhibiting FAO, ST1326 can indirectly reduce the rate of hepatic glucose production.[6][10]
Intracellular Lipid Accumulation: The blockage of fatty acid entry into the mitochondria can lead to an accumulation of fatty acids and their derivatives, such as triglycerides, in the cytoplasm of hepatocytes.[9]
Experimental Protocols for Studying the Effects of ST1326 on Hepatic Fatty Acid Oxidation
To investigate the impact of ST1326 on hepatic FAO, a series of well-defined experimental protocols are essential. The following provides a step-by-step guide for a common in vitro assay using primary hepatocytes or hepatoma cell lines (e.g., HepG2).
Measurement of Fatty Acid Oxidation using Radiolabeled Substrates
This protocol is a gold-standard method to directly quantify the rate of fatty acid oxidation by measuring the production of radiolabeled acid-soluble metabolites (ASMs) and carbon dioxide (CO2) from a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitate.[1]
Etomoxir (as a positive control for CPT1 inhibition)
Perchloric acid
Scintillation fluid and vials
Scintillation counter
Experimental Workflow:
Caption: Workflow for measuring fatty acid oxidation with radiolabeled palmitate.
Step-by-Step Methodology:
Cell Seeding: Seed primary hepatocytes or HepG2 cells in appropriate culture plates or flasks and allow them to adhere.
Preparation of Radiolabeled Substrate: Prepare a stock solution of palmitate complexed to fatty acid-free BSA. Add [1-¹⁴C]palmitic acid to this solution to achieve the desired specific activity.
Pre-incubation with Inhibitors: Wash the cells with serum-free medium and then pre-incubate with medium containing ST1326 at various concentrations, a vehicle control (e.g., DMSO), or a known CPT1 inhibitor like etomoxir for a defined period (e.g., 1-2 hours).
Initiation of the FAO Assay: Remove the pre-incubation medium and add fresh medium containing the [1-¹⁴C]palmitate-BSA complex and the respective inhibitors.
Incubation: Incubate the cells at 37°C for a specified time (e.g., 2-4 hours). For CO2 collection, the incubation should be performed in sealed flasks with a center well containing a piece of filter paper soaked in a CO2 trapping agent (e.g., NaOH).
Termination of the Reaction: Stop the reaction by adding a strong acid, such as perchloric acid, to the medium. This will also release the dissolved ¹⁴CO₂.
Measurement of ¹⁴CO₂: For CO₂ measurement, remove the filter paper from the center well and place it in a scintillation vial with scintillation fluid. Count the radioactivity using a scintillation counter.
Measurement of Acid-Soluble Metabolites (ASMs): Centrifuge the acidified medium to pellet the protein. Collect the supernatant, which contains the ¹⁴C-labeled ASMs (e.g., acetyl-CoA and TCA cycle intermediates). Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.
Data Analysis: Normalize the radioactivity counts to the amount of protein or cell number in each sample. Compare the rates of FAO (sum of ¹⁴CO₂ and ¹⁴C-ASMs) in the ST1326-treated groups to the vehicle control. The etomoxir-treated group serves as a positive control for maximal CPT1 inhibition.[1]
Assessment of Intracellular Lipid Accumulation
To visualize and quantify the effect of ST1326 on intracellular lipid accumulation, staining with lipophilic dyes followed by microscopy or flow cytometry can be employed.
Materials:
Hepatocytes or HepG2 cells
ST1326
Oleic acid (to induce lipid loading)
Nile Red or BODIPY 493/503 stain
Formaldehyde (for fixing)
Fluorescence microscope or flow cytometer
Step-by-Step Methodology:
Cell Treatment: Treat the cells with ST1326 and/or oleic acid for a specified duration (e.g., 24 hours).
Staining: Wash the cells with PBS and then stain with a lipophilic dye such as Nile Red or BODIPY 493/503 according to the manufacturer's instructions.
Fixation: Fix the cells with formaldehyde.
Imaging and Quantification:
Microscopy: Visualize the lipid droplets using a fluorescence microscope and capture images. The intensity of the fluorescence can be quantified using image analysis software.
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer to quantify the lipid content on a per-cell basis.
Potential Applications and Future Directions
The ability of ST1326 to selectively inhibit hepatic FAO has positioned it as a valuable tool for investigating the pathophysiology of metabolic diseases and as a potential therapeutic agent.
Type 2 Diabetes: By reducing hepatic glucose production, ST1326 has shown promise as an anti-hyperglycemic agent.[6][10]
Oncology: Certain cancers exhibit a reliance on fatty acid oxidation for energy and proliferation. ST1326 has been investigated as a potential anti-cancer agent, particularly in hematological malignancies.[9][12]
Non-Alcoholic Fatty Liver Disease (NAFLD): While ST1326 can induce hepatic lipid accumulation in the short term, its long-term effects on NAFLD and its progression to non-alcoholic steatohepatitis (NASH) are an active area of research.
Future research should continue to explore the long-term consequences of CPT1A inhibition in the liver and other tissues. Understanding the adaptive responses to chronic FAO inhibition will be crucial for the development of safe and effective therapies based on this mechanism.
Conclusion
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (ST1326) is a powerful and specific tool for the study of hepatic fatty acid oxidation. Its selective and reversible inhibition of CPT1A allows for a nuanced investigation of the role of this critical metabolic pathway in health and disease. The experimental protocols outlined in this guide provide a framework for researchers to elucidate the precise effects of ST1326 and to explore its therapeutic potential in a variety of metabolic disorders.
protocol for in vitro L-CPT1 inhibition using (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate
Application Note & Protocol Topic: Protocol for In Vitro L-CPT1 Inhibition using (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate Abstract This document provides a comprehensive guide for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Protocol for In Vitro L-CPT1 Inhibition using (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an in vitro inhibition assay for Carnitine Palmitoyltransferase 1 (CPT1) using the specific and reversible inhibitor, (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, also known as ST1326. We will delve into the mechanistic underpinnings of CPT1, the rationale for the assay design, a detailed step-by-step protocol, and methods for data analysis. This guide is structured to ensure scientific integrity, providing the causality behind experimental choices and incorporating self-validating controls.
Scientific Foundation: Understanding L-CPT1 and its Inhibition
The Central Role of Carnitine Palmitoyltransferase 1 (CPT1)
Carnitine Palmitoyltransferase 1 (CPT1) is a pivotal enzyme in cellular energy metabolism.[1][2] Located on the outer mitochondrial membrane, it functions as the rate-limiting gatekeeper for long-chain fatty acid oxidation (FAO). CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs and L-carnitine into acylcarnitines, which are then transported across the inner mitochondrial membrane for β-oxidation.[1][3]
Three main isoforms of CPT1 exist, with distinct tissue distributions and regulatory properties:
CPT1A (L-CPT1): Predominantly expressed in the liver, kidney, and pancreas.[4]
CPT1B (M-CPT1): Primarily found in tissues with high oxidative capacity, such as skeletal muscle and heart.[4][5]
CPT1C: Mainly expressed in the brain, where its role is still under investigation but is thought to be involved in neuronal energy sensing.[4]
Given its critical role in metabolism, CPT1A, in particular, has emerged as a significant therapeutic target for metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease, as well as for various cancers that rely heavily on FAO for survival and proliferation.[2][4][6]
The Inhibitor: (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (ST1326)
The compound of interest, (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, commercially known as ST1326, is a potent and reversible inhibitor of CPT1A.[7] Unlike irreversible inhibitors such as etomoxir, which have been associated with toxicity, the reversible nature of ST1326 makes it a more suitable tool for research and a potentially safer therapeutic candidate.[7][8] Its mechanism involves competing with the substrate L-carnitine, thereby blocking the enzyme's catalytic activity.
Assay Principle: A Colorimetric Approach
The protocol outlined here employs a robust and widely adopted colorimetric method to measure CPT1 activity. The assay quantifies the enzymatic activity by detecting one of its products, Coenzyme A (CoASH).
The core enzymatic reaction is:
Palmitoyl-CoA + L-Carnitine --(CPT1)--> Palmitoyl-L-carnitine + CoASH
The released CoASH possesses a free sulfhydryl (-SH) group. This group readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. This reaction produces a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB²⁻), a distinctively yellow-colored anion, and a mixed disulfide.[9][10]
The concentration of TNB²⁻ can be quantified by measuring the absorbance of light at 412 nm. The rate of increase in absorbance at 412 nm is directly proportional to the rate of CoASH production, and thus, to the CPT1 enzyme activity.[10][11]
Diagram of the CPT1 activity and DTNB detection principle.
Detailed In Vitro Inhibition Protocol
This protocol is optimized for a 96-well plate format, enabling medium-to-high throughput screening of inhibitor concentrations.
Essential Materials & Reagents
Reagent/Material
Recommended Specifications
Storage
Enzyme Source
Isolated liver mitochondria or recombinant human CPT1A
-80°C
Assay Buffer
120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4
4°C
L-Carnitine HCl
100 mM stock in deionized water
-20°C
Palmitoyl-CoA
10 mM stock in deionized water (prepare fresh or aliquot)
-80°C
DTNB
10 mM stock in Assay Buffer (prepare fresh, protect from light)
4°C (short-term)
Inhibitor (ST1326)
10 mM stock in DMSO
-20°C
Plate
Clear, flat-bottom 96-well microplate
Room Temp
Equipment
Microplate reader with 412 nm absorbance filter, 37°C incubator
EDTA: Included to chelate any divalent metal ions that could promote non-enzymatic hydrolysis of thioester bonds, which would lead to false-positive signals.
DMSO for Inhibitor: ST1326 is hydrophobic; DMSO is a standard solvent for such compounds. It's crucial to maintain a final DMSO concentration below 1% in the assay to prevent enzyme denaturation.
Experimental Workflow
Workflow for the in vitro CPT1 inhibition assay.
Step-by-Step Methodology
1. Preparation of Working Solutions:
On the day of the experiment, thaw all frozen reagents on ice.
Prepare serial dilutions of the ST1326 inhibitor in Assay Buffer. A common starting point is a 10-point, 3-fold dilution series from a high concentration (e.g., 100 µM). Remember to prepare a "vehicle control" using the same final concentration of DMSO as your inhibitor wells.
Prepare a reaction master mix containing Assay Buffer and L-Carnitine. The final concentration of L-Carnitine in the well should be approximately 500 µM.
Dilute the CPT1 enzyme source in ice-cold Assay Buffer to a concentration that yields a linear absorbance increase over 15-30 minutes. This must be empirically determined.
2. Assay Plate Setup (Total Volume = 200 µL):
Add 150 µL of the L-Carnitine master mix to all wells.
Add 10 µL of the appropriate ST1326 dilution, vehicle (for 0% inhibition control), or Assay Buffer (for background control) to the designated wells.
Add 20 µL of diluted CPT1 enzyme to all wells except the "No Enzyme Blank". To these blank wells, add 20 µL of Assay Buffer.
Pre-incubate: Mix the plate gently and pre-incubate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.
3. Reaction Initiation and Measurement:
Prepare an initiation mix containing Palmitoyl-CoA and DTNB in Assay Buffer. The final concentrations in the well should be ~100 µM for Palmitoyl-CoA and ~0.5 mM for DTNB.
To start the reaction, add 20 µL of the initiation mix to all wells.
Immediately place the plate in the microplate reader (pre-warmed to 37°C).
Measure the absorbance at 412 nm every 60 seconds for 15 to 30 minutes.
4. Self-Validating System: The Importance of Controls
No Enzyme Blank: Contains all components except the enzyme. This corrects for any non-enzymatic reaction between substrates or the spontaneous breakdown of DTNB. The rate of this reaction should be subtracted from all other wells.
Positive Control (Vehicle Control): Contains all components, including the enzyme and the DMSO vehicle (but no inhibitor). This well defines the 100% or uninhibited enzyme activity.
Substrate Controls (Optional but Recommended): Running wells without L-Carnitine or without Palmitoyl-CoA can confirm that the observed activity is dependent on both substrates.
Data Analysis & Interpretation
Calculating Enzyme Activity
For each well, plot Absorbance (412 nm) vs. Time (minutes).
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of this curve (ΔAbs/min).
Convert the rate from ΔAbs/min to µmol/min/mg using the Beer-Lambert law:
Plot % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Representative Data Table
ST1326 Conc. (µM)
Log [ST1326]
Corrected Rate (ΔAbs/min)
% Inhibition
0 (Vehicle)
N/A
0.050
0
0.01
-2.00
0.048
4
0.03
-1.52
0.045
10
0.1
-1.00
0.038
24
0.3
-0.52
0.026
48
1.0
0.00
0.013
74
3.0
0.48
0.006
88
10.0
1.00
0.003
94
This is hypothetical data for illustrative purposes.
Conclusion
This application note provides a field-proven, detailed protocol for the in vitro assessment of L-CPT1A inhibition by (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (ST1326). By understanding the causality behind the experimental design and meticulously incorporating the described controls, researchers can generate reliable and reproducible data. This assay serves as a fundamental tool for characterizing CPT1 inhibitors and advancing research in metabolic diseases and oncology.
Biomatik. (n.d.). Human Carnitine Palmitoyltransferase 1A, Liver (CPT1A) ELISA Kit. Retrieved from [Link]
Biomedical Research Service Center. (n.d.). BMR CPT1 Assay Kit. Retrieved from [Link]
Foyn, H., Thompson, P. R., & Arnesen, T. (2017). DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. Methods in Molecular Biology, 1574, 9–15. [Link]
Bio-protocol. (2016). Quantitative acetyltransferase assay (DTNB based). Retrieved from [Link]
Foyn, H., Thompson, P. R., & Arnesen, T. (2017). DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. ResearchGate. Retrieved from [Link]
Gvozdjáková, A., et al. (2012). Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart. Mechanisms of Ageing and Development, 133(2-3), 99-106. [Link]
De, S., et al. (2012). In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides. Methods in Enzymology, 509, 131-147. [Link]
Lyons, C. N., et al. (2019). High intensity exercise inhibits carnitine palmitoyltransferase-I sensitivity to l-carnitine. American Journal of Physiology-Endocrinology and Metabolism, 316(1), E131-E139. [Link]
Stone, S. J., et al. (2011). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research, 52(9), 1775-1781. [Link]
Wikipedia. (n.d.). Carnitine palmitoyltransferase I. Retrieved from [Link]
Rufer, A. C., et al. (2009). Structural insight into function and regulation of carnitine palmitoyltransferase. Cellular and Molecular Life Sciences, 66(15), 2489-2501. [Link]
Liu, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 14, 1143393. [Link]
Toke, D. A., & Martin, C. E. (2002). In vitro elongation of tridecanoyl-CoA (A), palmitoyl-CoA (B) or stearoyl-CoA (C). ResearchGate. Retrieved from [Link]
Taylor & Francis. (n.d.). Palmitoyl CoA – Knowledge and References. Retrieved from [Link]
Wikipedia. (n.d.). Palmitoyl-CoA. Retrieved from [Link]
ResearchGate. (n.d.). Substrate specificity for CPT assayed in the forward reaction. Retrieved from [Link]
Xu, Y., et al. (2024). Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators. bioRxiv. [Link]
Xu, Y., et al. (2025). Direct Expression of CPT1a Enables a High Throughput Platform for the Discovery of CPT1a Modulators. International Journal of Molecular Sciences, 26(10), 5431. [Link]
Wang, Y., et al. (2024). Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography. ACS Applied Materials & Interfaces, 16(9), 10839-10849. [Link]
Kelley, D. E., et al. (2002). Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle. Journal of Clinical Investigation, 110(11), 1687-1693. [Link]
Dengler, D. G., et al. (2023). Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. International Journal of Molecular Sciences, 24(3), 2269. [Link]
Pacilli, A., et al. (2013). Carnitine-Acyltransferase System Inhibition, Cancer Cell Death, and Prevention of Myc-Induced Lymphomagenesis. Journal of the National Cancer Institute, 105(7), 489-498. [Link]
McGarry, J. D., & Foster, D. W. (1980). Carnitine palmitoyltransferase I. The site of inhibition of hepatic fatty acid oxidation by malonyl-CoA. ResearchGate. Retrieved from [Link]
Vargiu, G., et al. (2019). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. Haematologica, 104(7), e304-e307. [Link]
Benvenga, S., et al. (2000). Carnitine is a naturally occurring inhibitor of thyroid hormone nuclear uptake. Thyroid, 10(12), 1043-1050. [Link]
Patsnap. (2024). What are CPT1 inhibitors and how do they work?. Retrieved from [Link]
Amin, A. R., et al. (1995). A novel mechanism of action of tetracyclines: effects on nitric oxide synthases. Proceedings of the National Academy of Sciences, 92(17), 7926-7930. [Link]
Wende, A. R., et al. (2014). Inhibition of carnitine palymitoyltransferase1b induces cardiac hypertrophy and mortality in mice. Journal of Biological Chemistry, 289(33), 23219-23229. [Link]
Cox, K. B., & Miller, R. A. (1975). Biosynthesis of carnitine and 4-N-trimethylaminobutyrate from 6-N-trimethyl-lysine. Biochimica et Biophysica Acta (BBA) - General Subjects, 381(2), 448-452. [Link]
Google Patents. (2007). Process for l-carnitine and acetyl l-carnitine hydrochloride.
Application Notes and Protocols for the Preparation of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate Stock Solutions in DMSO
Introduction: Navigating the Challenges of Amphiphilic Compound Solubilization (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is a unique zwitterionic molecule characterized by a positively charged quaternary a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Challenges of Amphiphilic Compound Solubilization
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is a unique zwitterionic molecule characterized by a positively charged quaternary ammonium group and a negatively charged carboxylate, linked to a long, hydrophobic tetradecyl chain via a ureido group. This amphiphilic nature—possessing both polar and non-polar regions—presents a significant challenge for achieving stable and reproducible solutions, which are foundational to reliable experimental outcomes in drug discovery and biological research. The use of a potent, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is often essential for solubilizing such compounds.[1]
This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the robust preparation, handling, and storage of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate stock solutions in DMSO. The protocols herein are designed to ensure the integrity, stability, and accurate concentration of the stock solution, thereby safeguarding the validity of subsequent experimental results.
Foundational Principles: Materials and Compound Characteristics
The quality of any experiment begins with the quality of the reagents and a thorough understanding of the test compound.
Critical Materials and Equipment
Successful preparation hinges on the use of high-quality materials and calibrated equipment.
Item
Specifications
Rationale and Expert Insights
Test Compound
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, solid form
The purity and accurate molecular weight are paramount for correct concentration calculations. Always refer to the Certificate of Analysis (CoA).
Dimethyl Sulfoxide (DMSO)
Anhydrous, ≥99.9% purity, sterile-filtered
DMSO is highly hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[2] Using anhydrous grade is non-negotiable for reproducibility.
Pipettes and Tips
Calibrated micropipettes with sterile, nuclease-free tips
Precision in liquid handling is critical for achieving the target concentration. Regular calibration is essential.
Vials/Tubes
Sterile, amber glass or polypropylene microcentrifuge tubes
Amber vials protect light-sensitive compounds. Polypropylene is a suitable alternative, though glass is often preferred for long-term storage to prevent potential leaching.[3]
Analytical Balance
Readable to at least 0.1 mg
Accuracy in weighing the solid compound is a primary determinant of the final stock concentration.
Vortex Mixer
Standard laboratory model
Provides necessary mechanical agitation to facilitate dissolution.
Sonicator (Optional)
Water bath or probe sonicator
Useful for compounds that are difficult to dissolve.[4] Use with caution as excessive energy can degrade some molecules.
DMSO readily penetrates the skin and can carry dissolved compounds with it.[5] Always consult the Safety Data Sheet (SDS) for both DMSO and the specific test compound.
Quantitative Data Summary
The following table outlines essential data. Since (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is a specialized compound, users must populate certain fields with data from their supplier's CoA or through empirical determination.
Using a calibrated micropipette, add the precise volume of anhydrous DMSO to the tube containing the compound.
Facilitating Dissolution:
Tightly cap the tube and vortex the solution for 30-60 seconds.[2]
Visually inspect for any undissolved particulates against a bright light source.
If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[4] Gentle warming (not to exceed 37°C) can also be attempted, but only if the compound's thermal stability is known. The ureido linkage can be susceptible to degradation under harsh conditions.
Final Quality Check and Aliquoting:
Once the solution is clear and homogenous, it is ready for storage.
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled tubes.[3][6]
Storage:
Store the aliquots in a dark, well-organized freezer box at -20°C for use within a few months or at -80°C for long-term archival storage. Proper storage is critical for maintaining compound integrity over time.[7]
Workflow for Preparing a Stock Solution in DMSO
Caption: A step-by-step workflow for the preparation of test compound stock solutions in DMSO.
Quality Control, Stability, and Troubleshooting
A self-validating protocol includes checkpoints for quality and a plan for addressing common issues.
Stability: A Critical Consideration
The stability of compounds in DMSO is influenced by several factors.[3]
Water Content: As mentioned, water is a primary cause of compound precipitation and can also facilitate hydrolysis of susceptible moieties.[6]
Freeze-Thaw Cycles: Repeated cycling can lead to compound degradation and increases the risk of water absorption upon opening tubes in a humid environment.[2] Aliquoting is the most effective mitigation strategy.
Temperature: While many compounds are stable in DMSO at room temperature for short periods, long-term storage should be at -20°C or -80°C to minimize degradation rates.[8]
Factors Affecting Stock Solution Stability
Caption: Key factors that negatively impact stock solution stability and their corresponding mitigation strategies.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Compound fails to dissolve completely.
- Insufficient solvent volume.- Compound has low solubility at the target concentration.- Inadequate agitation.
- Double-check all calculations.- Prepare a more dilute stock solution.- Increase vortexing time or utilize sonication as described in the protocol.[4]
Precipitate forms after initial dissolution or upon cooling.
- Solution is supersaturated.- DMSO has absorbed moisture.- Compound is temperature-sensitive.
- The stock concentration is too high for stable storage; prepare a new, more dilute stock.- Ensure anhydrous DMSO is used and containers are tightly sealed.[9]
Inconsistent experimental results using the same stock.
- Compound degradation due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial weighing or pipetting.
- Always use a fresh aliquot for each experiment.- Prepare a fresh stock solution, paying meticulous attention to the protocol.- If possible, verify concentration and purity via analytical methods (e.g., HPLC).
References
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
dmsostore. (n.d.). Product Care and Storage. Retrieved from [Link]
Kozik, V., et al. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]
GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
Pharmaffiliates. (n.d.). (R)-3-(Dodecanoyloxy)-4-(trimethylammonio)butanoate. Retrieved from [Link]
Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]
Cheng, X., et al. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]
Macgregor, R. B., et al. (2022, March 15). Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA. PubMed. Retrieved from [Link]
ChemBK. (2024, April 9). (3R)-3-hydroxy-4-(trimethylammonio)butanoate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Hydroxytetradecanoylcarnitine. PubChem. Retrieved from [Link]
Yufeng, C., et al. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]
ChemRadar. (n.d.). China New Chemical Substance Search. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (3R)-3-tridecanoyloxy-4-(trimethylazaniumyl)butanoate. PubChem. Retrieved from [Link]
Gasior-Glogowska, M., et al. (2022, March 11). Influence of Urea and Dimethyl Sulfoxide on K-Peptide Fibrillation. PMC. Retrieved from [Link]
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-(3-Methylbutanoyloxy)-4-trimethylammonio-butanoate. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (-)-Carnitine. PubChem. Retrieved from [Link]
measuring gluconeogenesis reduction with (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate
An Application Guide to Quantifying the Reduction of Hepatic Gluconeogenesis by (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, a Putative CPT1 Inhibitor Abstract This document provides a detailed guide for res...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Quantifying the Reduction of Hepatic Gluconeogenesis by (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, a Putative CPT1 Inhibitor
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on methodologies to measure the inhibitory effects of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate on hepatic gluconeogenesis. Based on its chemical structure as a carnitine analogue with a long-chain fatty acyl moiety, the compound is hypothesized to act as an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). Inhibition of CPT1 curtails fatty acid β-oxidation, a critical process that supplies the ATP and reducing equivalents necessary to fuel gluconeogenesis. This guide presents comprehensive, step-by-step protocols for both an in vitro glucose production assay using primary hepatocytes and an in vivo pyruvate tolerance test in a murine model. It further details data analysis, interpretation, and advanced isotopic tracer techniques to provide a robust framework for evaluating the compound's therapeutic potential in metabolic diseases characterized by excessive glucose production.
Introduction: Targeting Gluconeogenesis in Metabolic Disease
Dysregulated hepatic gluconeogenesis is a primary contributor to fasting hyperglycemia, a hallmark of type 2 diabetes and other metabolic disorders.[1] The liver maintains blood glucose homeostasis during fasting by synthesizing glucose de novo from non-carbohydrate precursors such as lactate, pyruvate, glycerol, and certain amino acids.[2] This energy-intensive process is tightly coupled to the mitochondrial β-oxidation of fatty acids, which provides the necessary ATP, NADH, and acetyl-CoA to drive the gluconeogenic pathway.
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is a novel small molecule whose structure suggests a potential role as a metabolic modulator. The trimethylammoniobutanoate core is analogous to L-carnitine, a crucial cofactor for the transport of long-chain fatty acids into the mitochondrial matrix for oxidation.[3] The tetradecyl (C14) chain suggests an affinity for enzymes involved in long-chain fatty acid metabolism. We therefore hypothesize that this compound acts as an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. By inhibiting CPT1, the compound is expected to reduce the energy supply for gluconeogenesis, thereby lowering hepatic glucose output.[4]
This guide provides validated experimental protocols to test this hypothesis and quantify the compound's effect on gluconeogenesis.
Principle of the Method: Linking CPT1 Inhibition to Gluconeogenesis
The proposed mechanism of action centers on the indirect inhibition of gluconeogenesis via the restriction of its energy supply from fatty acid oxidation.
CPT1 Inhibition: The compound, acting as a CPT1 inhibitor, prevents the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix.
Reduced β-Oxidation: This blockade leads to a significant decrease in the rate of mitochondrial fatty acid β-oxidation.
Energy Depletion for Gluconeogenesis: The reduced flux through β-oxidation results in lower production of:
ATP: Essential for the energy-requiring steps of gluconeogenesis catalyzed by pyruvate carboxylase and phosphoenolpyruvate carboxykinase (PEPCK).
NADH: Required for the reduction of 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate.
Acetyl-CoA: A critical allosteric activator of pyruvate carboxylase, the first committed step of gluconeogenesis from pyruvate.
Decreased Glucose Output: The diminished supply of these key cofactors and activators leads to a direct reduction in the rate of de novo glucose synthesis.
Caption: Hypothesized mechanism of gluconeogenesis reduction by the test compound.
In Vitro Protocol: Glucose Production Assay in Primary Hepatocytes
This assay directly measures the ability of hepatocytes to synthesize and release glucose from gluconeogenic precursors, providing a controlled system to evaluate the compound's efficacy. Primary hepatocytes are the gold standard for these studies.[2][5]
Materials and Reagents
Primary mouse or human hepatocytes
Collagen-coated 12-well or 24-well plates
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
Glucose Production Buffer (GPB): Glucose-free, phenol red-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.[1][6]
Cell Seeding: Plate primary hepatocytes on collagen-coated plates at a density of 0.5 x 10⁶ cells/well (for 12-well) and allow them to attach for 4-6 hours.[1]
Starvation: After attachment, gently wash the cells twice with warm PBS. Replace the medium with serum-free plating medium and incubate overnight (12-16 hours) to deplete glycogen stores.
Pre-incubation: Wash the cells twice with warm PBS. Add 500 µL of warm GPB and incubate for 2-3 hours at 37°C, 5% CO₂. This step acclimatizes the cells to the gluconeogenic substrates.
Compound Treatment: Prepare fresh GPB containing the vehicle, positive control, and various concentrations of the test compound. Remove the pre-incubation buffer and add 500 µL of the appropriate treatment buffer to each well.
Incubation: Incubate the plates at 37°C, 5% CO₂ for 4-6 hours.[6]
Sample Collection: At the end of the incubation, carefully collect 100 µL of the supernatant from each well for glucose measurement. Avoid disturbing the cell monolayer.
Glucose Quantification: Measure the glucose concentration in the collected supernatant using a colorimetric glucose assay kit according to the manufacturer's instructions.
Protein Quantification: Wash the remaining cells twice with cold PBS. Lyse the cells in 100-200 µL of lysis buffer. Determine the total protein concentration in each well using a BCA protein assay. This is crucial for normalization.[1]
Caption: Workflow for the in vitro glucose production assay.
Data Analysis and Expected Results
Normalization: For each well, normalize the measured glucose concentration (mg/dL) to the total protein content (mg). The final unit will be mg glucose/mg protein.
Calculate % Inhibition: Express the data as a percentage of the vehicle control.
% Inhibition = (1 - (Glucose_treated / Glucose_vehicle)) * 100
Dose-Response Curve: Plot the % inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Treatment Group
Compound Conc. (µM)
Glucose (mg/dL)
Protein (mg/well)
Normalized Glucose (mg/mg protein)
% of Vehicle
% Inhibition
Vehicle
0
50.2
0.85
59.1
100%
0%
Test Compound
1
42.5
0.83
51.2
86.7%
13.3%
Test Compound
10
25.1
0.86
29.2
49.4%
50.6%
Test Compound
100
12.3
0.84
14.6
24.8%
75.2%
Positive Control
50
10.5
0.82
12.8
21.7%
78.3%
Table 1: Representative data from an in vitro glucose production assay.
In Vivo Protocol: Pyruvate Tolerance Test (PTT)
The PTT is a standard in vivo procedure to assess the rate of gluconeogenesis.[7] By providing an exogenous bolus of pyruvate, the primary substrate for gluconeogenesis, the subsequent rise in blood glucose serves as a direct proxy for the in vivo gluconeogenic rate.[8][9]
Materials and Reagents
8-12 week old male C57BL/6J mice
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (Test Compound) formulated for injection (e.g., in saline with 0.5% carboxymethylcellulose)
Vehicle control formulation
Sodium Pyruvate solution (2 g/kg in sterile saline, pH adjusted to ~7.4)[10]
Handheld glucometer and test strips
Syringes and needles (for IP injection)
Animal scale
Step-by-Step Methodology
Acclimation and Dosing: Acclimate mice to handling for one week. Administer the test compound or vehicle to respective groups of mice at the desired dose and schedule (e.g., daily oral gavage for 7 days).
Fasting: On the day of the test, fast the mice for 6 hours.[8] This is a shorter fast than for a glucose tolerance test and is specific for normalizing glycemia before a PTT.[11] Ensure free access to water.
Baseline Glucose: Weigh each mouse. Take a baseline blood glucose reading (t=0 min) via a small tail snip.
Pyruvate Injection: Administer sodium pyruvate via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.[10] Start a timer immediately.
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 45, 60, 90, and 120 minutes post-injection.[8][10] Minimize stress to the animals during sampling.
Caption: Workflow for the in vivo pyruvate tolerance test (PTT).
Data Analysis and Expected Results
Plot Time Course: For each group, plot the mean blood glucose concentration (mg/dL) against time (minutes).
Calculate Area Under the Curve (AUC): Calculate the total AUC for the glucose excursion curve for each mouse using the trapezoidal rule.
Statistical Analysis: Compare the AUC values between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A statistically significant reduction in AUC in the compound-treated group indicates an inhibition of gluconeogenesis.
Time (min)
Vehicle Group (mg/dL)
Compound-Treated Group (mg/dL)
0
95 ± 5
93 ± 6
15
155 ± 10
125 ± 8
30
180 ± 12
140 ± 10
45
165 ± 11
130 ± 9
60
140 ± 9
115 ± 7
90
110 ± 7
100 ± 5
120
98 ± 6
95 ± 6
AUC
20550
15600
Table 2: Representative data from an in vivo PTT. Values are Mean ± SEM. p < 0.05 vs. Vehicle Group.
Advanced Methodologies: Stable Isotope Tracing
For a more definitive and mechanistic quantification of gluconeogenesis, stable isotope tracer studies are recommended.[12][13] These methods can distinguish between glucose produced via gluconeogenesis and glucose released from glycogenolysis.
²H₂O Method: This technique involves enriching the body's water pool with deuterium oxide (²H₂O). The incorporation of deuterium at specific positions on the glucose molecule allows for the calculation of fractional gluconeogenesis. It is considered one of the most practical and reliable methods.[14][15][16]
¹³C-labeled Precursors: Infusing labeled gluconeogenic precursors like [¹³C]glycerol or [¹³C]lactate and measuring the appearance of ¹³C in blood glucose using mass spectrometry can also quantify gluconeogenic flux.[14][17]
These advanced techniques require specialized equipment (GC-MS) and expertise but provide unparalleled insight into metabolic fluxes.[15][18]
Conclusion
The protocols detailed in this application note provide a robust, multi-tiered approach to evaluating the effect of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate on gluconeogenesis. The in vitro hepatocyte assay offers a high-throughput method to confirm direct cellular effects and determine dose-dependency, while the in vivo pyruvate tolerance test validates the compound's efficacy in a physiological context. Together, these methods form a critical part of the preclinical assessment pipeline for novel therapeutic agents targeting dysregulated glucose metabolism.
References
Matsumoto, M., & Sakai, M. (2012). Glucose Production Assay in Primary Mouse Hepatocytes. Bio-protocol, 2(21). [Link]
Bio-protocol. (2024). Glucose Production Assay in Primary Mouse Hepatocytes. Bio-protocol. [Link]
Stanya, K. J., et al. (2020). Glycerol induces G6pc in primary mouse hepatocytes and is the preferred substrate for gluconeogenesis both in vitro and in vivo. Journal of Biological Chemistry. [Link]
Previs, S. F., et al. (1995). Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose. American Journal of Physiology-Endocrinology and Metabolism. [Link]
ResearchGate. (n.d.). Optimize glucose production assay for primary human hepatocytes. ResearchGate. [Link]
Previs, S. F., & Brunengraber, H. (1998). Methods for measuring gluconeogenesis in vivo. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]
Bio-protocol. (2020). Glucose, insulin, and pyruvate tolerance tests. Bio-protocol. [Link]
Kim, S. P., & Park, S. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism. [Link]
Chandramouli, V., et al. (2005). Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review. Diabetes. [Link]
Foster, D. M. (1996). Measurement of gluconeogenesis and mass isotopomer analysis based on [U-13C]glucose. American Journal of Physiology-Endocrinology and Metabolism. [Link]
Springer Nature Experiments. (n.d.). Measuring Glucose Consumption and Gluconeogenesis in 3D Human Tissue Cultures with Nanoliter Input Volumes. Springer Nature. [Link]
Kalhan, S. C. (1996). Stable isotopic tracers for studies of glucose metabolism. The Journal of Nutrition. [Link]
Al-Onaizi, M. A., et al. (2022). In vivo techniques for assessment of insulin sensitivity and glucose metabolism in conscious and unrestrained mice. Journal of Endocrinology. [Link]
Templeman, N. M., et al. (2017). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]
Previs, S. F., et al. (2003). Measuring gluconeogenesis using a low dose of 2H2O: advantage of isotope fractionation during gas chromatography. American Journal of Physiology-Endocrinology and Metabolism. [Link]
Piras, T., et al. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. International Journal of Molecular Sciences. [Link]
Hearris, M. A., et al. (2022). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. International Journal of Sport Nutrition and Exercise Metabolism. [Link]
Czech Centre for Phenogenomics. (n.d.). Metabolism. Czech Centre for Phenogenomics. [Link]
Chacko, S. K. (2009). In vivo estimation of gluconeogenesis. University of Groningen. [Link]
ResearchGate. (2023). Protocol for in vivo assessment of glucose metabolism in mouse models. ResearchGate. [Link]
Curtis, B. M., & Scurlock, J. E. (1981). The mechanism of action of local anesthesia by tetraethylammonium derivatives. Anesthesiology. [Link]
Miller, L. J., et al. (2023). Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. MDPI. [Link]
Magesh, S. B., et al. (2017). Acetyl-L-Carnitine Restores Abnormal Lipid Metabolism Induced by 2,3,7,8-Tetrachlorodibenzo-P-Dioxin in Mice. Biomedical and Pharmacology Journal. [Link]
Jones, L. L., et al. (2004). Role of carnitine esters in brain neuropathology. Neurochemistry International. [Link]
Aureli, T., et al. (1998). Acetyl-L-carnitine modulates glucose metabolism and stimulates glycogen synthesis in rat brain. Brain Research. [Link]
Amin, A. R., et al. (1995). A novel mechanism of action of tetracyclines: effects on nitric oxide synthases. PNAS. [Link]
Jenkins, D. L., & Griffith, O. W. (1986). Antiketogenic and hypoglycemic effects of aminocarnitine and acylaminocarnitines. PNAS. [Link]
Agência FAPESP. (2025). Article presents innovative drug for controlling weight and blood sugar. Agência FAPESP. [Link]
Application Note: (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate in Type 2 Diabetes Research
Executive Summary & Mechanistic Grounding (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate , widely known in pharmacological literature as Teglicar (or ST1326), is a potent, reversible, and selective inhibitor of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Grounding
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate , widely known in pharmacological literature as Teglicar (or ST1326), is a potent, reversible, and selective inhibitor of the liver isoform of carnitine palmitoyltransferase 1 (L-CPT1)[1]. In the landscape of Type 2 Diabetes (T2D) research, suppressing elevated hepatic endogenous glucose production (EGP) remains a cornerstone therapeutic strategy.
The Causality of L-CPT1 Inhibition:
L-CPT1 acts as the rate-limiting gatekeeper for the transport of long-chain fatty acids into the mitochondria for
β
-oxidation[2]. The oxidation of these fatty acids yields ATP, NADH, and Acetyl-CoA. Crucially, Acetyl-CoA is an obligate allosteric activator of pyruvate carboxylase, the enzyme that drives the first committed step of gluconeogenesis[1]. As an aminocarnitine derivative and substrate mimetic, Teglicar competitively inhibits L-CPT1[1]. This targeted metabolic bottleneck starves the gluconeogenic pathway of its required Acetyl-CoA and ATP, thereby suppressing EGP and improving glucose homeostasis without inducing hypoglycemia[1].
The Reversibility Advantage:
Historically, first-generation CPT1 inhibitors like etomoxir bound irreversibly to the enzyme, leading to severe hepatotoxicity and cardiac hypertrophy, which ultimately halted their clinical trajectory[2]. Teglicar’s reversible binding profile and high selectivity for the liver isoform over the muscle isoform (M-CPT1) provide a significantly safer therapeutic window, establishing it as a highly reliable tool compound for metabolic and diabetes research[1].
Protocol A: In Vitro Assessment of Hepatic Gluconeogenesis
Objective : Quantify the suppression of glucose production in primary hepatocytes following Teglicar administration.
Causality & Rationale : Primary hepatocytes are strictly utilized over immortalized cell lines (e.g., HepG2) because tumor-derived lines often exhibit heavily reprogrammed metabolic pathways (the Warburg effect) and altered physiological expression levels of L-CPT1.
Validation Checkpoint : A parallel cell viability assay (e.g., LDH release) must be run. This ensures that any observed reduction in glucose production is the direct mechanistic result of L-CPT1 inhibition, rather than an artifact of compound-induced cytotoxicity.
Step-by-Step Methodology :
Hepatocyte Isolation & Plating : Isolate primary hepatocytes using a standard two-step collagenase perfusion method. Plate cells at
5×105
cells/well in 6-well collagen-coated plates to promote monolayer adherence.
Starvation Phase : Wash cells twice with PBS and incubate in glucose-free, phenol red-free DMEM supplemented with 2 mM L-glutamine for 2 hours. Rationale: This depletes intracellular glycogen stores, ensuring that any measured glucose is exclusively derived from de novo gluconeogenesis.
Compound Treatment : Pre-treat cells with Teglicar (titrated from 0.1 μM to 10 μM) or vehicle (0.1% DMSO) for 2 hours[3].
Gluconeogenic Stimulation : Spike the media with gluconeogenic substrates (20 mM sodium lactate and 2 mM sodium pyruvate) to force the cells to synthesize glucose.
Incubation & Sampling : Incubate for 4 hours. Collect the culture media and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.
Quantification : Measure glucose concentration in the supernatant using a Glucose Oxidase (GOX) colorimetric assay. Concurrently, measure
β
-hydroxybutyrate (ketone bodies) as a direct proxy to confirm that fatty acid oxidation has been successfully blockaded[1].
Protocol B: In Vivo Evaluation of Glucose Homeostasis in db/db Mice
Objective : Evaluate the systemic antihyperglycemic efficacy of Teglicar in a physiological model.
Causality & Rationale : The leptin-receptor deficient db/db mouse model exhibits severe obesity, insulin resistance, and elevated EGP, perfectly mirroring the pathophysiology targeted by L-CPT1 inhibition[1].
Validation Checkpoint : Because CPT1 inhibition redirects fatty acids away from oxidation, it can increase Hepatic Triglyceride Content (HTGC)[1]. It is critical to monitor plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels at the endpoint to validate that this lipid accumulation does not translate into acute liver injury.
Step-by-Step Methodology :
Acclimatization : House 8-week-old male db/db mice in a temperature-controlled environment with a 12h light/dark cycle for one week prior to the study.
Baseline Stratification : Fast mice for 4 hours. Measure baseline blood glucose via tail snip. Randomize into treatment and vehicle groups (n=8) to ensure equal baseline glycemia across cohorts.
Dosing Regimen : Administer Teglicar via oral gavage at 50 mg/kg twice daily (BID) for 45 days. Use 0.5% methylcellulose as the vehicle[1].
In-Life Monitoring : Record body weight, food consumption, and water consumption twice weekly. Note: Successful L-CPT1 inhibition with Teglicar has been shown to significantly reduce compensatory water consumption (polydipsia) in this model[1].
Insulin Tolerance Test (ITT) : On day 40, fast mice for 4 hours. Inject insulin (0.75 U/kg i.p.) and measure blood glucose at 0, 15, 30, 60, and 120 minutes to assess improvements in peripheral insulin sensitivity[1].
Endpoint Tissue Collection : Euthanize mice. Collect blood for ALT/AST and fructosamine analysis. Excise the liver, snap-freeze in liquid nitrogen, and perform a lipid extraction (Folch method) to quantify HTGC[1].
In Vivo Experimental Workflow Visualization
In Vivo Experimental Workflow for Evaluating Teglicar in db/db Mice.
References
[1] Title: Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by teglicar reduces gluconeogenesis and improves glucose homeostasis. Source: PubMed. URL: [Link]
[2] Title: Targeting Energy Metabolism in Cancer Treatment. Source: PMC - NIH. URL: [Link]
troubleshooting low L-CPT1 inhibition by (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate in liver extracts
Welcome to the technical support center for troubleshooting low L-CPT1 inhibition by (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for troubleshooting low L-CPT1 inhibition by (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their experimental workflow. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues.
Introduction to the System
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, catalyzing the rate-limiting step of long-chain fatty acid transport into the mitochondria for β-oxidation.[1][2] The liver isoform, L-CPT1 (or CPT1A), is a key therapeutic target for metabolic diseases.[2][3] Your inhibitor, (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, is an analog of aminocarnitine, a class of compounds known to be potent and specific inhibitors of L-CPT1.[3][4][5]
When investigating the inhibitory potential of this compound in liver extracts, a complex biological matrix, several factors can influence the outcome. This guide will walk you through a logical troubleshooting process, from simple checks to more complex experimental adjustments.
Part 1: Troubleshooting Guide
This section addresses the most common issues that can lead to lower-than-expected inhibition of L-CPT1.
Question 1: My inhibitor shows low potency. Could there be an issue with its preparation or stability?
Answer: Absolutely. The physicochemical properties of your inhibitor are a primary suspect when observing low potency. Long-chain molecules like (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate can be prone to solubility and stability issues.
Causality: If the inhibitor is not fully solubilized or degrades in the assay buffer, its effective concentration at the enzyme's active site will be significantly lower than the nominal concentration, leading to an apparent decrease in potency. Acylcarnitine analogs can also be subject to hydrolysis, especially at non-optimal pH and temperature.[6][7]
Troubleshooting Protocol:
Verify Solubility:
Visual Inspection: Prepare your highest stock concentration of the inhibitor in your chosen solvent (e.g., DMSO, ethanol). Inspect the solution against a light source for any visible particulates or cloudiness.
Solvent Selection: If solubility is an issue, consider alternative solvents. While DMSO is common, some long-chain compounds are more soluble in ethanol or require a small amount of a surfactant like Tween-20 in the final dilution. Note that high concentrations of organic solvents can inhibit enzyme activity, so it's crucial to keep the final solvent concentration in the assay low (typically <1%).
Assess Stability in Assay Buffer:
Pre-incubation Test: Prepare a working solution of your inhibitor in the final assay buffer. Incubate this solution for the same duration and at the same temperature as your longest assay. Then, use this "aged" inhibitor solution in your experiment and compare the results to a freshly prepared solution. A significant drop in inhibition suggests instability.
pH and Temperature: Ensure your assay buffer pH is stable throughout the experiment. The optimal pH for L-CPT1 activity is generally between 7.0 and 8.0. Extreme pH values can degrade both the enzyme and the inhibitor.[8]
Data Summary Table:
Parameter
Recommended Range
Rationale
Final Solvent Conc.
< 1% (v/v)
Minimize solvent-induced enzyme inhibition.
Assay pH
7.0 - 8.0
Optimal for L-CPT1 activity and inhibitor stability.
Temperature
30-37 °C
Standard for enzymatic assays.
Question 2: How can I be sure my liver extract preparation is suitable for the L-CPT1 assay?
Answer: The quality and preparation of your liver extract are paramount. Liver homogenates are a complex mixture of proteins, lipids, and other small molecules that can interfere with your assay.[9]
Causality: Improper homogenization can lead to incomplete cell lysis and release of the mitochondrial outer membrane where L-CPT1 resides.[10] Additionally, endogenous proteases can degrade L-CPT1, reducing its activity and potentially its sensitivity to inhibitors.[8][11] The physiological state of the liver donor (e.g., fed vs. fasted) can also alter the metabolic milieu, including levels of endogenous inhibitors like malonyl-CoA.[1][12]
Troubleshooting Workflow:
Caption: Workflow for preparing and quality-controlling liver mitochondrial extracts.
Detailed Protocol for Liver Mitochondrial Isolation:
Tissue Collection: Excise the liver and immediately place it in ice-cold isolation buffer (e.g., 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).
Homogenization: Mince the liver and homogenize using a Dounce or Teflon-glass homogenizer on ice.[13] The process should be gentle to avoid rupturing the inner mitochondrial membrane.
Centrifugation:
Centrifuge the homogenate at a low speed (e.g., 600-700 x g) for 10 minutes at 4°C to remove nuclei, unbroken cells, and other debris.[14]
Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.[14]
Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer. Repeat the high-speed centrifugation step. This wash step is crucial to remove contaminating proteins and endogenous substrates.
Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer.
Protein Determination: Measure the protein concentration of your mitochondrial preparation using a standard method like the Bradford or BCA assay. This is essential for normalizing your enzyme activity.
Question 3: Could components in the assay buffer itself be interfering with inhibition?
Answer: Yes, this is a critical and often overlooked aspect. The composition of your assay buffer, particularly the concentration of albumin and detergents, can significantly impact the apparent potency of your inhibitor.
Causality:
Albumin: L-CPT1 assays often include Bovine Serum Albumin (BSA) to bind the long-chain fatty acid substrate, palmitoyl-CoA, and prevent its non-specific inhibition of the enzyme. However, both the substrate and your long-chain ureido-based inhibitor can bind to albumin.[15][16] This binding reduces the free concentration of your inhibitor available to interact with L-CPT1, leading to a rightward shift in the IC50 curve (lower apparent potency).[15][16]
Detergents: Detergents are sometimes used to permeabilize the mitochondrial membrane. If the concentration of the detergent is above its critical micelle concentration (CMC), the inhibitor can become sequestered within these micelles, again reducing its effective free concentration.[17][18][19] The CMC of a detergent is highly dependent on the buffer composition, including ionic strength and temperature.[17][20]
Troubleshooting Steps:
Optimize BSA Concentration:
Run your inhibition assay with varying concentrations of BSA (e.g., 0%, 0.5%, 1%, 2%).
If you observe a significant decrease in inhibitor potency with increasing BSA concentration, this indicates that your inhibitor is binding to albumin.
The goal is to use the lowest concentration of BSA that still provides optimal enzyme activity.
Manage Detergent Concentration:
If your protocol uses a detergent, ensure its concentration is well below the CMC for your specific buffer conditions.[18]
You may need to empirically determine the CMC in your buffer system using a fluorescent dye-based assay.[17]
Consider if the detergent is necessary at all. For isolated mitochondria, the outer membrane is often sufficiently permeable to substrates and inhibitors.
Visualizing the "Buffering" Effect of Albumin and Micelles:
Caption: Factors reducing the free concentration of the inhibitor in the assay.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best positive and negative controls for my L-CPT1 inhibition assay?
Positive Control (Inhibitor): Etomoxir is a well-characterized, irreversible inhibitor of both CPT1A and CPT1B and serves as a robust positive control.[3][21][22] Malonyl-CoA is the primary physiological inhibitor of L-CPT1 and can also be used, though its stability in solution can be a concern.[1][10]
Negative Control (Vehicle): Always run a control with the same concentration of the solvent used to dissolve your inhibitor (e.g., DMSO). This ensures that any observed effect is not due to the solvent itself.
No Enzyme Control: A reaction mix without the liver extract should be included to account for any non-enzymatic breakdown of the substrate.
Q2: My assay uses a colorimetric method to detect Coenzyme A (CoA-SH) release. What could cause high background signal?
High background in a DTNB (Ellman's reagent)-based assay can be caused by reducing agents in your sample or buffers that react with DTNB. Ensure that your buffers do not contain high concentrations of DTT, β-mercaptoethanol, or other thiols. If they are necessary for enzyme stability during preparation, they should be diluted to non-interfering levels in the final assay.
Q3: Could other enzymes in the liver extract be interfering with my assay?
Yes. Liver extracts contain other carnitine acyltransferases, such as carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CROT), which can utilize the substrates in your assay, albeit with different specificities.[23] This is why isolating mitochondria is a recommended step, as it enriches for L-CPT1 and removes many of the cytosolic and peroxisomal enzymes. If you suspect interference, you can try to use more specific substrates or run controls with inhibitors of the other transferases, if available.
Q4: Can the metabolic state of the animal from which the liver was taken affect the results?
Absolutely. Livers from fasted animals generally show higher L-CPT1 activity and reduced sensitivity to malonyl-CoA inhibition compared to livers from fed animals.[12] This is a physiological adaptation to promote fatty acid oxidation. For consistency, it is crucial to standardize the feeding state of your animal models.
References
Vertex AI Search. (2024). Liver Homogenate: A Step-by-Step Protocol for Efficient and Accurate Preparation.
Jumpertz, T., et al. (2011). High-throughput evaluation of the critical micelle concentration of detergents. PubMed.
ProFoldin. Detergent CMC assay kit.
Hilaris Publisher. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes.
Benchchem. How to inhibit downstream enzymes in CPTI activity measurements.
ResearchGate. (2013). What's the best method to homogenize rat liver for enzymatic assays?.
ResearchGate. (2015). What is the right method to get liver homogenate?.
ACS Applied Materials & Interfaces. (2024). Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography.
R&D Systems. Preparation of Mitochondria from Mouse Liver.
Advances in Chemical Engineering and Science. (2015). Analyzing the Physico-Chemical Parameters of Detergents and Detergent Mixtures.
PMC. Demonstration of N- and C-terminal domain intramolecular interactions in rat liver carnitine palmitoyltransferase 1 that determine its degree of malonyl-CoA sensitivity.
Sigma-Aldrich. Detergents Properties and Applications.
ResearchGate. (2003). The effect of varying detergent concentration on enzyme activity.
Cell Press. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria.
eLife. (2024). Itaconate stabilizes CPT1a to enhance lipid utilization during inflammation.
PMC. Introducing an In Vitro Liver Stability Assay Capable of Predicting the In Vivo Pharmacodynamic Efficacy of siRNAs for IVIVC.
bioRxiv. (2024). Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators.
ResearchGate. (2025). Inhibition of hepatic Carnitine Palmitoyl-Transferase I (CPT IA) by Valproyl–CoA as a possible mechanism of Valproate-induced steatosis.
PubMed. Effect of a Protease Inhibitor on the Stability of Catalase in Liver and Blood From Acatalasemic and Normal Mice.
PNAS. (2018). Chemoproteomics reveals baicalin activates hepatic CPT1 to ameliorate diet-induced obesity and hepatic steatosis.
American Diabetes Association. (2022). Hepatic CPT1A Facilitates Liver–Adipose Cross Talk via Induction of FGF21 in Mice.
Circulation Research. (2012). Acute Liver Carnitine Palmitoyltransferase I Overexpression Recapitulates Reduced Palmitate Oxidation of Cardiac Hypertrophy.
PMC. Importance of albumin binding in the assay for carnitine palmitoyltransferase.
PubMed. (1983). Importance of albumin binding in the assay for carnitine palmitoyltransferase.
JNCI. (2013). Carnitine-Acyltransferase System Inhibition, Cancer Cell Death, and Prevention of Myc-Induced Lymphomagenesis.
Frontiers. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development.
PMC. (2020). Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents.
Haematologica. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells.
PubMed. (2003). Inhibition of hypothalamic carnitine palmitoyltransferase-1 decreases food intake and glucose production.
Tokyo Metropolitan Institute of Medical Science. (2022). Low carnitine palmitoyltransferase1 (CPT1) activity in narcolepsy type 1 and other hypersomnia.
PubMed. (1977). Quantitation of water-soluble acylcarnitines and carnitine acyltransferases in rat tissues.
PMC. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer.
MDPI. (1989). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine.
PubMed. (2004). Stability of malonylcarnitine and glutarylcarnitine in stored blood spots.
ScienceDirect. Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials.
CORE. Critical update for the clinical use of L-carnitine analogs in cardiometabolic disorders.
ScienceDirect. (2024). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials.
PMC. (2022). Stability of amino acids, free and acyl‐carnitine in stored dried blood spots.
PLOS. (2019). Acylcarnitine profiling by low-resolution LC-MS.
OUCI. Importance of enzyme specificity and stability for the application of proteases in greener industrial processing- a review.
Agilent. Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement.
PMC. Enhanced production and organic solvent stability of a protease fromBrevibacillus laterosporus strain PAP04.
PMC. The relative stability of liver cytosol enzymes incubated in vitro.
PubMed. (2010). Aminocarnitine ureidic derivatives as inhibitors of carnitine palmitoyltransferase I.
Dovepress. (2011). Critical update for the clinical use of L-carnitine analogs in cardiometabolic disorders.
Teglicar (ST1326) Technical Support Center: Storage, Stability, and Handling
Welcome to the technical support and troubleshooting center for Teglicar (ST1326) . Teglicar is a highly selective, reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1 / CPT1A), widely...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for Teglicar (ST1326) . Teglicar is a highly selective, reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1 / CPT1A), widely used in metabolic and oncology research 1. Because ST1326 contains a highly hydrophobic aliphatic carbon chain structurally similar to palmitoylcarnitine , improper storage or reconstitution can lead to rapid precipitation, hydrolysis, and loss of biological activity.
This guide provides field-proven insights, causality-driven protocols, and troubleshooting steps to ensure optimal experimental integrity.
I. Quantitative Stability & Storage Parameters
To prevent degradation, ST1326 must be stored under strict thermal and atmospheric conditions. Below is the validated stability data for ST1326 in various states.
Form
State
Recommended Temperature
Maximum Stability Duration
Critical Handling Notes
Powder
Solid
-20°C
3 Years
Keep strictly desiccated and protected from light 2.
Stock Solution
Liquid (DMSO)
-80°C
6 Months
Aliquot immediately to avoid freeze-thaw cycles 3.
Stock Solution
Liquid (DMSO)
-20°C
1 Month
Prone to degradation if moisture is introduced during use 3.
Working Solution
Diluted (Aqueous)
4°C / Room Temp
< 24 Hours
Prepare fresh immediately before in vivo or in vitro use 3.
II. Mechanism of Action & Stability Causality
Understanding why ST1326 degrades is critical to preventing it. ST1326 functions by competitively inhibiting CPT1A, thereby preventing the conversion of fatty acyl-CoA into acylcarnitine, which starves the mitochondrial β-oxidation pathway of long-chain fatty acids.
If the ureido linkage in ST1326 is hydrolyzed due to moisture exposure, or if the aliphatic chain precipitates out of solution, the molecule can no longer dock into the CPT1A active site, resulting in false-negative experimental data.
Mechanism of ST1326: Competitive inhibition of CPT1A blocking acylcarnitine formation.
III. Troubleshooting & FAQs
Q: My ST1326 powder arrived at ambient temperature instead of on dry ice. Is the compound degraded?A: No. ST1326 powder is highly stable in its solid form and can be safely shipped at ambient temperature or with blue ice 2. However, upon receipt, it must be immediately transferred to a -20°C freezer for long-term storage to prevent ambient humidity from initiating hydrolysis.
Q: I prepared a 19 mg/mL stock solution in DMSO, but it is cloudy. How do I fix this?A: ST1326 has a maximum solubility of approximately 19 mg/mL (47.55 mM) in DMSO 3. Because DMSO is highly hygroscopic, using an older, previously opened bottle introduces atmospheric water, which severely impacts the solubility of ST1326's hydrophobic tail.
Resolution: Always use newly opened, anhydrous DMSO. If cloudiness persists, apply ultrasonic agitation and gentle heating (up to 60°C) until the solution clarifies 3.
Q: Can I store the in vivo working solution at 4°C for a multi-day dosing study?A: No. Working solutions containing aqueous buffers (e.g., Saline, PBS) or complex vehicles must be prepared freshly and used on the exact same day 3. Storing aqueous working solutions leads to micelle collapse and precipitation of the compound, resulting in inconsistent dosing and toxicity.
IV. Step-by-Step Methodologies
Optimal workflow for ST1326 reconstitution, aliquoting, and storage to ensure stability.
Protocol 1: Reconstitution of ST1326 Powder in DMSO
This protocol ensures maximum solubility while preventing moisture-induced degradation.
Equilibration (Critical Step): Remove the ST1326 vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder. Water severely degrades the compound and ruins its solubility in DMSO.
Solvent Addition: Add the calculated volume of anhydrous, newly opened DMSO to achieve your desired concentration (Maximum 19 mg/mL) 3.
Dissolution: Vortex the vial vigorously for 30 seconds. If particulate matter remains, sonicate the vial in a water bath for 5-10 minutes.
Aliquoting: Divide the clear stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed microcentrifuge tubes.
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. They will remain stable for up to 6 months 3.
Protocol 2: Preparation of In Vivo Working Solution (Clear Solution Method)
Thawing: Thaw a single-use DMSO stock aliquot at room temperature.
First Dilution (PEG300): To 100 µL of the DMSO stock solution, add 400 µL of PEG300. Mix thoroughly by pipetting.
Causality: PEG300 acts as a necessary co-solvent to stabilize the hydrophobic aliphatic tail of ST1326 before introducing any aqueous phases. Skipping this step guarantees precipitation.
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix evenly.
Causality: Tween-80 acts as a surfactant to prevent micelle aggregation when the saline is introduced.
Aqueous Phase: Slowly add 450 µL of Saline (0.9% NaCl) dropwise while vortexing continuously to adjust the final volume to 1 mL.
Self-Validating Check: Inspect the solution against a bright light source. It must be completely clear. If any turbidity or phase separation is observed, the aliphatic chain has precipitated, and the solution must not be used for in vivo dosing.
References
NIH PMC. "Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis". NIH.gov.[Link]
stabilizing (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate solutions for long-term studies
Welcome to the Technical Support Center for Lipid-Based Modulators. This guide is specifically designed for researchers and drug development professionals working with (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butan...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Lipid-Based Modulators. This guide is specifically designed for researchers and drug development professionals working with (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate , widely known as ST1326 or Teglicar .
As a highly potent, selective, and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1)[1][2], ST1326 presents unique physicochemical challenges. Structurally, it is an aminocarnitine derivative featuring a 14-carbon (tetradecyl) hydrophobic tail and a zwitterionic trimethylammonio headgroup[2][3]. This extreme amphiphilicity causes the molecule to behave like a surfactant, leading to common experimental pitfalls such as spontaneous micelle formation, plastic adsorption, and solvent crashing during in vivo formulation.
Below is our comprehensive troubleshooting guide to ensure the stability, bioavailability, and reproducibility of ST1326 in your long-term studies.
Quantitative Data Summary
Before troubleshooting, it is critical to understand the absolute solubility limits and degradation timelines of ST1326. Exceeding these parameters is the leading cause of assay failure.
Q: My ST1326 DMSO stock solution precipitates after a few weeks at -20°C. How can I ensure long-term stability?
The Causality:
Precipitation during storage is rarely due to compound degradation; rather, it is a solvent dielectric issue. DMSO is highly hygroscopic. When a stock vial is repeatedly opened, it absorbs atmospheric moisture. Because the tetradecyl chain of ST1326 is profoundly hydrophobic, even a 2-5% increase in water content within the DMSO will alter the solvent's dielectric constant enough to force the lipid tail out of solution, causing micro-precipitation[5].
Equilibration: Remove the ST1326 powder vial from -20°C and place it in a desiccator at room temperature for 30 minutes before opening. This prevents condensation from introducing water.
Solubilization: Add anhydrous DMSO to achieve your target concentration (e.g., add 250.2 μL of DMSO to 1 mg of ST1326 to yield a 10 mM stock)[1].
Agitation: Sonicate the vial in a room-temperature water bath for 5–10 minutes until the solution is optically clear.
Validation (The OD600 Test): Measure the absorbance of the stock at 600 nm using a microvolume spectrophotometer. An OD600 > 0.05 indicates the presence of invisible micro-aggregates. If detected, warm the solution to 37°C and re-sonicate.
Storage: Aliquot into single-use volumes in low-bind tubes and store at -80°C. Never subject ST1326 to more than two freeze-thaw cycles.
Section 2: In Vitro Assay Consistency
Q: I am seeing inconsistent IC₅₀ values and high variability between technical replicates in my in vitro L-CPT1 enzymatic assays. What is causing this?
The Causality:
This is a classic symptom of compound depletion via non-specific binding and micellization. In purely aqueous biochemical buffers, ST1326 mimics its native competitor, palmitoylcarnitine[2]. Above its critical micelle concentration (CMC), the hydrophobic tails self-associate into micelles, drastically reducing the concentration of the bioavailable monomer. Furthermore, the lipophilic tails readily adsorb to the hydrophobic polystyrene walls of standard multi-well plates.
To resolve this, you must introduce a lipid carrier—typically Fatty Acid-Free Bovine Serum Albumin (BSA) . BSA acts as a physiological chaperone, sequestering the tetradecyl tail to prevent micellization and plastic adsorption, while dynamically delivering the active monomer to the L-CPT1 enzyme[6].
Mechanistic pathway of ST1326 stabilization using BSA to prevent micellization and adsorption.
Dissolve Fatty Acid-Free BSA to a final concentration of 1.3 mg/mL[6]. Do not use standard BSA, as endogenous fatty acids will compete with ST1326 for binding pockets.
Pre-incubate the ST1326 dilutions in the BSA buffer for 15 minutes at room temperature prior to adding the L-CPT1 enzyme or cell lysates.
Section 3: In Vivo Formulation & Long-Term Dosing
Q: When preparing ST1326 for oral gavage in mice, the solution turns cloudy the moment I add saline. How do I formulate a clear, stable solution for a 30-day efficacy study?
The Causality:
Adding an aqueous solution (saline) directly to a DMSO stock of a highly lipophilic compound causes an immediate "solvent crash." The sudden shift in polarity forces the ST1326 molecules to violently aggregate. To prevent this, you must build a microemulsion using a step-wise co-solvent system[1][4]. PEG300 acts as a transitional co-solvent to gradually lower the dielectric constant, while Tween-80 (a non-ionic surfactant) coats the ST1326 molecules, forming stable, water-soluble nanomicelles before the final aqueous dilution.
Step-wise co-solvent formulation workflow for in vivo ST1326 dosing to prevent precipitation.
Self-Validating Protocol: Step-Wise Microemulsion Formulation
Objective: Prepare 1 mL of a clear working solution.
Primary Solubilization: Pipette 100 μL of your ST1326 DMSO stock into a clean glass vial[5].
Co-solvent Stabilization: Add 400 μL of PEG300. Vortex vigorously for 30 seconds. Validation: The solution must remain perfectly clear.
Surfactant Dispersion: Add 50 μL of Tween-80. Because Tween-80 is highly viscous, pipette up and down repeatedly to ensure complete homogenization, then vortex for 30 seconds.
Aqueous Dilution: Dropwise, add 450 μL of sterile Saline while continuously vortexing the vial[5].
Validation (The Tyndall Effect Test): Hold the glass vial against a dark background and shine a laser pointer or strong LED through it. If the beam path is highly visible (light scattering), phase separation has occurred, and the formulation must be discarded. A successful microemulsion will allow the light to pass through with minimal scattering.
References
ACS Publications. Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research. Available at:[Link]
JNCI - Oxford Academic. Carnitine-Acyltransferase System Inhibition, Cancer Cell Death, and Prevention of Myc-Induced Lymphomagenesis. Available at:[Link]
J-Stage. Unique Behavior of Bacterially Expressed Rat Carnitine Palmitoyltransferase 2 and Its Catalytic Activity. Available at:[Link]
Technical Support Center: Optimizing (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (ST1326 / Teglicar) Assays
Welcome to the Technical Support Center for ST1326 (Teglicar) , a potent, reversible, and isoform-selective inhibitor of Liver Carnitine Palmitoyltransferase 1 (L-CPT1 or CPT1A)[1][2]. Unlike the classic CPT1 inhibitor E...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for ST1326 (Teglicar) , a potent, reversible, and isoform-selective inhibitor of Liver Carnitine Palmitoyltransferase 1 (L-CPT1 or CPT1A)[1][2].
Unlike the classic CPT1 inhibitor Etomoxir, which binds irreversibly only after intracellular conversion to its CoA-ester, ST1326 is a substrate-mimetic aminocarnitine derivative that competitively and reversibly binds directly to the carnitine site of CPT1A[2]. This fundamental mechanistic difference dictates how researchers must handle incubation times, assay kinetics, and washout steps.
This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to ensure the scientific integrity of your fatty acid oxidation (FAO) assays.
Mechanistic Causality: The "Why" Behind Incubation Times
The most common point of failure in ST1326 assays stems from treating it like Etomoxir. Because ST1326 is a reversible, competitive inhibitor , its efficacy is entirely dependent on maintaining equilibrium at the enzyme's active site.
In Vitro Enzyme Assays (15–60 mins): ST1326 is active in its native form. A short pre-incubation allows the drug to reach thermodynamic equilibrium with the CPT1A carnitine binding site before the reaction is initiated with palmitoyl-CoA and carnitine[3].
Cellular Metabolic Assays (2–4 hours): When measuring FAO flux (e.g., via Seahorse XF), ST1326 must permeate the cell membrane and reach the outer mitochondrial membrane. Because it competes with endogenous intracellular carnitine, sufficient time must be given to establish an inhibitory ratio.
Cell Viability/Apoptosis Assays (42–72 hours): Inhibiting CPT1A does not kill cells instantly. ST1326 induces mitochondrial dysfunction by depleting intracellular acetyl-CoA and ATP over time[4]. In highly proliferative models like Chronic Lymphocytic Leukemia (CLL) or Acute Myeloid Leukemia (AML), it takes 42 to 72 hours for this metabolic starvation to downregulate pro-survival proteins (like phosphorylated STAT3) and trigger apoptosis[4][5].
Mechanism of CPT1A inhibition: Reversible ST1326 vs. Irreversible Etomoxir.
Q: I pre-incubated my cells with ST1326 for 2 hours, washed them, and ran a Seahorse FAO assay. Why did I see no inhibition?A: ST1326 is a reversible inhibitor[2]. Washing the cells removes the drug from the extracellular space, rapidly shifting the equilibrium and allowing endogenous carnitine to displace ST1326 from CPT1A. Never wash out ST1326 prior to reading the assay; it must be maintained in the assay buffer at its final concentration.
Q: My IC50 for ST1326 in a recombinant CPT1A assay is ~0.7 μM, but in my Raji lymphoma cell viability assay, I need nearly 10 μM. Is my compound degrading?A: No, this shift is expected. In isolated enzyme assays, the IC50 of ST1326 is typically 0.68 μM[1][2]. However, in whole-cell assays (like Raji Burkitt's lymphoma cells), the drug must cross the plasma membrane and compete with high local concentrations of endogenous carnitine. Furthermore, cancer cells often overexpress c-myc, driving massive FAO demand, which requires higher drug concentrations (IC50 ~8.6 μM at 72 hours) to achieve cytotoxic metabolic collapse[6].
Q: I am treating AML cells with ST1326 for 48 hours, but I see a plateau in cell death. How can I optimize this?A: Prolonged incubation with CPT1A inhibitors can trigger compensatory survival pathways. ST1326 treatment can impair the rise of Mcl-1 and Bcl-xl, but residual anti-apoptotic proteins may keep cells alive[4][7]. To create a self-validating, synergistic system, co-treat your cells with a BH3-mimetic like ABT-199 (Venetoclax). ST1326 strongly potentiates ABT-199 cytotoxicity in proliferating leukemic cells by lowering the apoptotic threshold[5][7].
Workflow for optimizing ST1326 incubation times based on assay endpoints.
Quantitative Data Summary: Incubation & IC50 Benchmarks
To ensure accurate experimental design, reference the following validated parameters for ST1326 across different assay modalities:
Protocol A: Self-Validating In Vitro CPT1A Enzymatic Assay (DTNB Method)
This protocol uses Ellman’s reagent (DTNB) to measure the release of free CoA-SH, providing a direct, colorimetric readout of CPT1A activity.
Rationale: Because ST1326 is a competitive inhibitor, the concentration of L-carnitine in the assay buffer must be strictly controlled (typically kept near the
Km
of the enzyme) to calculate accurate
IC50
values.
Preparation: Prepare assay buffer (116 mM Tris-HCl, 2.5 mM EDTA, 2 mM DTNB, 0.1% Triton X-100, pH 8.0).
Enzyme Addition: Add 5–10 μg of isolated mitochondrial protein (or recombinant CPT1A) to a 96-well plate[3].
Inhibitor Pre-Incubation (Critical Step): Add ST1326 (titrated from 0.01 μM to 50 μM). Include a vehicle control (DMSO <0.1%) and a positive control (Etomoxir-CoA, not standard Etomoxir, as standard Etomoxir requires cellular metabolism). Incubate at 30°C for 30 minutes to establish equilibrium.
Reaction Initiation: Add 50 μM Palmitoyl-CoA and 400 μM L-Carnitine to initiate the transesterification reaction.
Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes. Calculate the initial velocity (
V0
) from the linear portion of the curve.
This protocol measures Oxygen Consumption Rate (OCR) dependent on long-chain fatty acids.
Cell Seeding & Starvation: Seed cells in a Seahorse microplate. 24 hours prior to the assay, switch to substrate-limited media (0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine, 1% FBS) to prime the cells for FAO dependence.
ST1326 Pre-Incubation: 2 hours before the assay, replace media with FAO Assay Buffer (KHB supplemented with 2.5 mM glucose, 0.5 mM carnitine). Add ST1326 (e.g., 5 μM) directly to the wells. Do not wash the cells after this step.
Baseline Measurement: Load the plate into the analyzer and take 3 baseline OCR measurements.
Substrate Injection: Inject Palmitate-BSA (final concentration 150 μM) via Port A.
Validation: The OCR spike observed in vehicle-treated cells upon Palmitate-BSA injection should be completely blunted in the ST1326-treated wells.
References
A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC. National Institutes of Health (NIH). Available at:[Link]
A reversible carnitine palmitoyltransferase I (CPT1) inhibitor offsets chronic lymphocytic leukemia cell proliferation - FUPRESS. Firenze University Press. Available at: [Link]
Carnitine-Acyltransferase System Inhibition, Cancer Cell Death, and Prevention of Myc-Induced Lymphomagenesis | JNCI. Oxford Academic. Available at: [Link]
Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators | bioRxiv. bioRxiv. Available at:[Link]
Inhibition of CPT1a as a prognostic marker can synergistically enhance the antileukemic activity of ABT199 - PMC. National Institutes of Health (NIH). Available at: [Link]
Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC. National Institutes of Health (NIH). Available at: [Link]
preventing degradation of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate during freeze-thaw cycles
Welcome to the Technical Support Center for (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate , commonly known as ST1326 or Teglicar . This guide is designed for researchers and drug development professionals util...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate , commonly known as ST1326 or Teglicar . This guide is designed for researchers and drug development professionals utilizing this potent, reversible inhibitor of liver carnitine palmitoyl-transferase 1 (L-CPT1) in metabolic and oncological assays[1].
Due to its unique amphiphilic structure—featuring a highly hydrophobic tetradecyl (C14) chain and a polar, zwitterionic trimethylammonio-butanoate headgroup—ST1326 is highly susceptible to physical degradation (precipitation and irreversible aggregation) during freeze-thaw cycles[2]. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute experimental integrity.
Mechanistic Overview: The Physical Chemistry of ST1326
ST1326 acts as a substrate mimetic that competitively inhibits L-CPT1, blocking the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation[3].
Fig 1. ST1326 (Teglicar) inhibition of L-CPT1 in the mitochondrial carnitine shuttle pathway.
Because of its surfactant-like properties, ST1326 is highly sensitive to temperature fluctuations. When subjected to slow freezing, the solvent forms pure ice crystals, excluding the ST1326 molecules into a progressively smaller, highly concentrated liquid phase (the freeze-concentration effect ). This forces the molecules past their critical micelle concentration (CMC), leading to irreversible aggregation.
Q: Why does my ST1326 stock solution precipitate after a single freeze-thaw cycle?A: This is primarily caused by solvent hygroscopicity combined with the compound's hydrophobicity. DMSO is highly hygroscopic; if a cold DMSO stock tube is opened, atmospheric moisture rapidly condenses into the solvent[4]. The introduction of water drastically lowers the solubility of ST1326's hydrophobic C14 tail, causing phase separation and precipitation upon the next thaw.
Q: Does freeze-thawing cause chemical degradation (hydrolysis) of the compound?A: No. The ureido and ester/carboxylate bonds of ST1326 are chemically stable under neutral conditions. The "degradation" observed is entirely physical (irreversible micellar aggregation or adsorption to plastic container walls). If the compound precipitates, it is physically unavailable to cells, leading to false-negative assay results.
Q: My working solution in aqueous buffer is cloudy after thawing. How do I rescue it?A: Amphiphilic molecules can fall below their Krafft point (the temperature at which solubility equals the CMC) during thawing. You must apply rapid heat and kinetic energy. Place the vial in a 37°C water bath and sonicate for 5 minutes. If the solution does not turn completely clear, the aggregation is irreversible, and the aliquot must be discarded.
Q: Why do you recommend low-bind polypropylene or glass tubes?A: During freeze-thaw cycles, the transient disruption of micelles exposes the hydrophobic tetradecyl chain, which strongly adsorbs to standard polystyrene or untreated polypropylene walls. Low-bind tubes prevent this loss of active compound.
Quantitative Data: Solubility & Storage Stability
To prevent degradation, strict adherence to solvent-specific solubility limits and storage shelf-lives is required[5].
Solvent / State
Max Solubility
Preparation Requirements
Storage Temp
Max Shelf Life
Dry Powder
N/A
Keep desiccated and protected from light.
-20°C
3 Years
Ethanol
100 mg/mL (250.24 mM)
Requires ultrasonic water bath and heating to 60°C.
-80°C
6 Months
Anhydrous DMSO
19 mg/mL (47.55 mM)
Requires ultrasonic water bath. Use newly opened DMSO.
-80°C
6 Months
H₂O
10 mg/mL (25.02 mM)
Requires ultrasonic water bath.
4°C
Use immediately
In Vivo Formulation
≥ 3.33 mg/mL
10% DMSO → 40% PEG300 → 5% Tween-80 → 45% Saline
Room Temp
Use immediately
Standard Operating Procedure (SOP): Preparation & Freeze-Thaw Aliquoting
This protocol is designed as a self-validating system . By incorporating visual checkpoints and a defined rescue threshold, you ensure that only fully solubilized, monomeric ST1326 is introduced into your assays.
Phase 1: Stock Preparation
Equilibration: Allow the lyophilized ST1326 powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent moisture condensation.
Dissolution: Add anhydrous, newly opened DMSO to achieve a maximum concentration of 19 mg/mL[4].
Sonication: Sonicate the solution in a water bath at 37°C for 5–10 minutes until the solution is optically clear.
Phase 2: Aliquoting & Snap-Freezing
Aliquot: Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) using low-bind polypropylene tubes or amber glass vials.
Snap-Freeze: Submerge the tubes in liquid nitrogen for 30 seconds. Causality: Ultra-rapid freezing prevents the formation of large ice crystals and bypasses the freeze-concentration effect, locking the molecules in a homogenous state.
Storage: Transfer immediately to a -80°C freezer. Do not store at -20°C, as microscopic temperature fluctuations during auto-defrost cycles will cause micellar nucleation.
Phase 3: Thawing & Validation
Rapid Thaw: Remove a single aliquot and immediately plunge it into a 37°C water bath for 1–2 minutes.
Validation Check: Visually inspect the tube against a light source.
If clear: The compound is validated for immediate dilution into your working buffer.
If cloudy/precipitated: Proceed to the Rescue Step.
Rescue Step: Vortex vigorously for 30 seconds, then sonicate at 37°C for 5 minutes. If the solution clears, it is validated. If it remains cloudy, discard the aliquot.
Workflow Visualization
Fig 2. Self-validating workflow for the preparation, freeze-thaw, and rescue of ST1326 aliquots.
References
National Institutes of Health (PMC). The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington's Disease Model by Acting on the Expression of Carnitine-Related Genes. Retrieved from:[Link]
ACS Publications. Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research. Retrieved from:[Link]
American Diabetes Association. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis. Retrieved from:[Link]
A Comparative Guide to CPT1 Inhibition: (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (ST1326) vs. Etomoxir
For researchers in metabolic diseases, oncology, and immunology, the modulation of fatty acid oxidation (FAO) presents a compelling therapeutic strategy. Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers in metabolic diseases, oncology, and immunology, the modulation of fatty acid oxidation (FAO) presents a compelling therapeutic strategy. Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid uptake, is a key target for pharmacologic inhibition. This guide provides an in-depth, objective comparison of two prominent CPT1 inhibitors: the reversible, selective inhibitor (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, also known as ST1326 or Teglicar, and the well-characterized but more problematic irreversible inhibitor, Etomoxir.
This document will dissect their mechanisms of action, compare their potency and selectivity with supporting experimental data, and provide detailed protocols for assessing their inhibitory activity. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their experimental designs.
The Central Role of CPT1 in Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1] The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix is a tightly regulated process and the primary control point for this pathway. CPT1, an enzyme located on the outer mitochondrial membrane, facilitates the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2][3] Once inside the matrix, CPT2 converts the acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral.
There are three known isoforms of CPT1 with distinct tissue distributions and regulatory properties:
CPT1A (liver isoform): Predominantly found in the liver, kidney, spleen, and lymphocytes.[4]
CPT1B (muscle isoform): Primarily expressed in the heart, skeletal muscle, and brown adipose tissue.[4]
CPT1C (brain isoform): Mainly located in the endoplasmic reticulum of neurons and is involved in neuronal lipid sensing.[4]
The differential expression and kinetic properties of these isoforms allow for tissue-specific regulation of fatty acid metabolism and present opportunities for the development of isoform-selective inhibitors.
Mechanism of Action: A Tale of Reversibility and Covalent Modification
The fundamental difference between ST1326 and Etomoxir lies in their mode of interaction with the CPT1 enzyme.
ST1326: A Reversible, Competitive Inhibitor
ST1326, also known by its developmental name Teglicar, is an aminocarnitine derivative that acts as a reversible and competitive inhibitor of CPT1A.[2][5] Its chemical structure, (R)-N-(tetradecylcarbamoyl)-aminocarnitine, mimics the natural substrate, palmitoylcarnitine, allowing it to bind to the active site of CPT1A without being metabolized.[6] This reversible binding means that the inhibitory effect can be overcome by increasing the substrate concentration and that the inhibitor can dissociate from the enzyme, potentially leading to a more favorable safety profile.
Interestingly, some studies have indicated that ST1326 may also inhibit the carnitine-acylcarnitine translocase (CACT), which would further impede the transport of fatty acids into the mitochondria.[2][7]
Etomoxir: An Irreversible, Covalent Modifier
Etomoxir is a glycidic acid analog that functions as an irreversible inhibitor of CPT1.[8] It is a prodrug that is first converted to its active form, etomoxir-CoA, within the cell. This active metabolite then covalently binds to the CPT1 enzyme, leading to its irreversible inactivation.[8] This permanent modification means that the restoration of CPT1 activity requires the synthesis of new enzyme molecules. While this can lead to a prolonged duration of action, it also carries a higher risk of toxicity due to the permanent nature of the enzyme inhibition.
Comparative Performance: Potency, Selectivity, and Off-Target Effects
A critical evaluation of any pharmacological tool involves a thorough comparison of its performance characteristics. In the context of CPT1 inhibition, potency, isoform selectivity, and the potential for off-target effects are paramount.
Potency: A Clear Advantage for ST1326 in Selectivity
Inhibitor
Target
IC50
Species/Tissue
ST1326 (Teglicar)
L-CPT1 (Liver CPT1)
0.68 ± 0.13 µM
Rat
M-CPT1 (Muscle CPT1)
~47.6 µM (calculated)
Rat
Burkitt's Lymphoma Cells (Raji)
8.6 µM (72 hours)
Human
Etomoxir
CPT1a
10 – 700 nM
Varies (Biochemical assays)
CPT1A vs CPT1B
Non-selective
Rat
Hepatocytes
~100-fold more sensitive in human vs. rat
Human, Rat
Data compiled from multiple sources.[2][9][10][11]
The data clearly indicates that ST1326 is a potent inhibitor of the liver isoform of CPT1, with an IC50 value in the sub-micromolar range.[12] More importantly, it demonstrates a significant selectivity of approximately 70-fold for CPT1A over the muscle isoform, CPT1B.[2] This selectivity is a crucial advantage, as the inhibition of CPT1B in the heart has been linked to cardiac hypertrophy and other adverse effects observed with non-selective inhibitors like Etomoxir.[5]
Etomoxir, while potent with IC50 values in the nanomolar range in biochemical assays, lacks isoform selectivity, inhibiting both CPT1A and CPT1B.[8][9] The potency of Etomoxir also shows significant species- and tissue-dependent variability, which can complicate the interpretation of experimental results.[8]
Off-Target Effects and Toxicity: The Achilles' Heel of Etomoxir
The clinical development of Etomoxir for heart failure was halted due to significant hepatotoxicity.[8] Subsequent research has revealed that at concentrations commonly used in preclinical studies (often 40-200 µM), Etomoxir exhibits significant off-target effects, including:
Inhibition of the electron transport chain: High concentrations of Etomoxir can directly inhibit complex I of the mitochondrial respiratory chain.
Inhibition of phospholipases A2: The metabolite etomoxir-carnitine has been shown to potently inhibit calcium-independent phospholipases A2.[8]
Disruption of CoA homeostasis: Etomoxir can interfere with coenzyme A metabolism, impacting a wide range of cellular processes.
In contrast, ST1326 has been reported to have a more favorable safety profile, with studies indicating only low and transient liver toxicity.[7] Its reversible mechanism of action and high selectivity for CPT1A likely contribute to this improved safety. However, the potential for off-target effects, such as the reported inhibition of CACT, should be considered in experimental design.[7]
Experimental Protocols for Assessing CPT1 Inhibition
Accurate and reliable methods for measuring CPT1 activity are essential for evaluating the efficacy of inhibitors. Here, we provide detailed protocols for both radiolabeled and non-radiolabeled assays.
Protocol 1: Radiolabeled CPT1 Activity Assay
This traditional and highly sensitive method directly measures the enzymatic activity of CPT1 by quantifying the formation of radiolabeled acylcarnitine from a radiolabeled carnitine substrate.
Materials:
Isolated mitochondria or cell lysates
Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM K-HEPES (pH 7.4), 1 mM EGTA
Substrates: Palmitoyl-CoA, L-[³H]carnitine
Inhibitors: ST1326, Etomoxir, or other compounds of interest
Stop Solution: 1 M HCl
Extraction Solvent: Butanol
Scintillation fluid and counter
Procedure:
Prepare Mitochondria/Lysates: Isolate mitochondria from tissues or cells using standard differential centrifugation methods. Alternatively, prepare cell lysates. Determine the protein concentration of your preparation.
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, your mitochondrial/lysate sample (e.g., 50-100 µg of protein), and the test inhibitor at various concentrations. Pre-incubate for 5-10 minutes at 37°C.
Initiate Reaction: Start the reaction by adding L-[³H]carnitine and palmitoyl-CoA.
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
Stop Reaction: Terminate the reaction by adding the stop solution.
Extract Acylcarnitine: Add butanol to the tube, vortex vigorously, and centrifuge to separate the phases. The butanol phase will contain the radiolabeled acylcarnitine.
Quantify Radioactivity: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the CPT1 activity as the rate of [³H]acylcarnitine formation and determine the IC50 values for the inhibitors.
This method provides a real-time, functional assessment of CPT1-dependent fatty acid oxidation by measuring the oxygen consumption rate (OCR) in live cells or isolated mitochondria.
Materials:
Seahorse XF Analyzer and consumables
Cultured cells or isolated mitochondria
Seahorse XF Base Medium supplemented with L-carnitine and glucose
Substrate: Palmitate-BSA conjugate
Inhibitors: ST1326, Etomoxir, or other compounds
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
Prepare Assay Medium: Supplement Seahorse XF Base Medium with L-carnitine and a low concentration of glucose.
Pre-incubation with Inhibitor: Replace the culture medium with the assay medium containing the desired concentrations of the CPT1 inhibitor and incubate in a non-CO2 incubator at 37°C for 1-3 hours.
Seahorse XF Assay:
Load the palmitate-BSA substrate into the appropriate ports of the sensor cartridge.
Place the cell culture microplate into the Seahorse XF Analyzer.
Measure the basal OCR.
Inject the palmitate-BSA substrate and measure the subsequent increase in OCR, which is indicative of CPT1-dependent fatty acid oxidation.
Optionally, inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to perform a full mitochondrial stress test.
Data Analysis: Analyze the OCR data to determine the effect of the inhibitors on fatty acid oxidation capacity.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the fatty acid oxidation pathway and a typical experimental workflow for assessing CPT1 inhibition.
Caption: CPT1's role in fatty acid oxidation and inhibitor action.
Caption: Workflow for comparing CPT1 inhibitors.
Conclusion and Future Directions
The choice between ST1326 and Etomoxir for CPT1 inhibition studies is a critical one, with significant implications for the reliability and translatability of the research.
Etomoxir , as an irreversible, non-selective inhibitor, has been a valuable tool for initial investigations into the role of FAO. However, its well-documented off-target effects and toxicity profile necessitate cautious interpretation of data, particularly at higher concentrations. For in vivo studies, the potential for systemic toxicity is a major concern.
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (ST1326) emerges as a more refined and specific tool for probing the function of CPT1A. Its reversible mechanism of action, coupled with its high selectivity for the liver isoform, offers a significantly improved therapeutic window and a reduced likelihood of off-target effects. The reported lower toxicity makes it a more suitable candidate for in vivo and preclinical studies. The potential for dual inhibition of CPT1A and CACT warrants further investigation but could also represent a therapeutic advantage in certain contexts.
For researchers embarking on studies involving CPT1 inhibition, a thorough understanding of the properties of the chosen inhibitor is essential. We recommend careful dose-response studies and, where possible, the use of orthogonal approaches to validate findings. The continued development of highly selective and reversible CPT1 inhibitors like ST1326 will undoubtedly advance our understanding of fatty acid metabolism in health and disease and may pave the way for novel therapeutic interventions.
References
Gugiatti, E., Tenca, C., Ravera, S., Fabbi, M., Ghiotto, F., Mazzarello, A. N., Bagnara, D., Reverberi, D., Zarcone, D., Cutrona, G., Ibatici, A., Ciccone, E., Darzynkiewicz, Z., Fais, F., & Bruno, S. (2018). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. Haematologica, 103(6), e253–e257. [Link]
Conti, R., Mannucci, E., Pessotto, P., Tassoni, E., Carminati, P., & Giannessi, F. (2011). Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis. Diabetes, 60(2), 644–651. [Link]
BenchChem. (2025).
Raud, B., Roy, D. G., Divakaruni, A. S., Tarasenko, T. N., Jones, R. G., & Hata, A. (2018). Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. Cell Metabolism, 28(3), 504-515.e4. [Link]
Chen, Y., & Li, L. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes.
Feng, Y., He, Y., Li, Y., & Zhang, Y. (2024). Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators. bioRxiv. [Link]
Rufer, A. C., Thoma, R., & Hennig, M. (2006). The crystal structure of carnitine palmitoyltransferase 2 and implications for diabetes treatment. Journal of Biological Chemistry, 281(27), 18348-18356. [Link]
Yang, K., Doan, M. T., Stiles, L., & Divakaruni, A. S. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols, 2(3), 100687. [Link]
Ceccarelli, D., & Pucci, S. (2015). Putative mechanism of the covalent reaction between etomoxir-CoA and carnitine palmitoyltransferase 1A. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 966-971. [Link]
Yao, C. H., & Farrell, M. S. (2018). Etomoxir: an old dog with new tricks. Journal of Biological Chemistry, 293(19), 7119–7120. [Link]
Indiveri, C., Iacobazzi, V., & Tonazzi, A. (2013). Molecular Mechanism of Inhibition of the Mitochondrial Carnitine/Acylcarnitine Transporter by Omeprazole Revealed by Proteoliposome Assay, Mutagenesis and Bioinformatics. PLoS One, 8(12), e82286. [Link]
Li, J., Wang, Y., & Li, Y. (2024). Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography. ACS Applied Materials & Interfaces. [Link]
Lin, H., & Chen, Y. (2019). Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience Reports, 39(8), BSR20190769. [Link]
Pacilli, A., Calienni, M., & Margarucci, S. (2013). Carnitine-acyltransferase system inhibition, cancer cell death, and prevention of myc-induced lymphomagenesis. Journal of the National Cancer Institute, 105(7), 489-498. [Link]
Yang, K., Doan, M. T., Stiles, L., & Divakaruni, A. S. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. eScholarship, University of California. [Link]
Bruce, C. R., & Dyck, D. J. (2004). Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance. Diabetes, 53(12), 3186–3193. [Link]
Li, X., & Li, X. (2021). Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy?. Frontiers in Pharmacology, 12, 706596. [Link]
Pacilli, A., & Calienni, M. (2013). Effect of ST1326 on fatty acid oxidation and energetic status of Raji cells. ResearchGate. [Link]
Yao, C. H., & Farrell, M. S. (2018). Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration. Journal of Biological Chemistry, 293(19), 7105–7118. [Link]
BenchChem. (2025). A Comparative Guide to Fatty Acid Oxidation Inhibitors: Avocadyne vs. Etomoxir. BenchChem.
Divakaruni, A. S., & Hsieh, W. Y. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology, 16(3), e2003782. [Link]
Console, L., & Indiveri, C. (2021). The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs. International Journal of Molecular Sciences, 22(7), 3656. [Link]
The International Network for Fatty Acid Oxidation Research and Management. (2022). Carnitine-Acylcarnitine Translocase (CACT) Deficiency. INFORM Network. [Link]
Iacobazzi, V., & Infantino, V. (2014). Carnitine-acyltransferase system inhibition, cancer cell death, and prevention of myc-induced lymphomagenesis. Journal of the National Cancer Institute, 106(4), dju037. [Link]
Giannessi, F., & Pessotto, P. (2002). Discovery of a Long-Chain Carbamoyl Aminocarnitine Derivative, a Reversible Carnitine Palmitoyltransferase Inhibitor with Antiketotic and Antidiabetic Activity. Journal of Medicinal Chemistry, 45(26), 5681–5692. [Link]
Iannuzzi, C., & Infante, V. (2011). Oxidation of Hepatic Carnitine Palmitoyl Transferase-I (CPT-I) Impairs Fatty Acid Beta-Oxidation in Rats Fed a Methionine-Choline Deficient Diet. PLoS One, 6(9), e24084. [Link]
Schlaepfer, I. R., & Joshi, M. (2020). CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential. Endocrinology, 161(2), bqz046. [Link]
van der Leij, K., & Kuipers, J. R. (2018). Increased cardiac fatty acid oxidation in a mouse model with decreased malonyl-CoA sensitivity of CPT1B. Cardiovascular Research, 114(9), 1208–1219. [Link]
Schlaepfer, I. R., & Joshi, M. (2020). CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential. Endocrinology, 161(2), bqz046. [Link]
Ricciardi, M. R., & Mirabilii, S. (2019). Targeting the leukemia cell metabolism by the CPT1a inhibition: Functional preclinical effects in leukemias. ResearchGate. [Link]
Schlaepfer, I. R., & Joshi, M. (2020). CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential. Endocrinology, 161(2), bqz046. [Link]
Benchmark Testing of ST1326 (Teglicar) Against Traditional Anti-Diabetic Metabolic Modulators
Executive Summary & Mechanistic Rationale Fasting hyperglycemia in severe type 2 diabetes is fundamentally driven by a pathological increase in1[1]. The rate of hepatic gluconeogenesis is tightly coupled to mitochondrial...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Fasting hyperglycemia in severe type 2 diabetes is fundamentally driven by a pathological increase in1[1]. The rate of hepatic gluconeogenesis is tightly coupled to mitochondrial β-oxidation, which supplies the necessary ATP, NADH, and allosteric activators (such as Acetyl-CoA) required to drive de novo glucose synthesis. The rate-limiting step of this lipid-driven energy supply is controlled by 2, which facilitates the mitochondrial import of long-chain fatty acids[2].
Historically, metabolic modulators like Etomoxir targeted CPT1 to throttle gluconeogenesis. However, Etomoxir binds irreversibly, leading to severe hepatotoxicity, off-target effects, and a halt in clinical viability[3]. In contrast, ST1326 (Teglicar) is a rationally designed substrate-mimetic aminocarnitine derivative. It provides potent, highly selective, and crucially, reversible inhibition of the liver isoform of CPT1 (L-CPT1)[4]. This reversible dynamic allows for the suppression of pathological EGP while maintaining a 5[5].
Figure 1: Mechanistic pathway comparing reversible L-CPT1 inhibition by ST1326 versus Etomoxir.
Comparative Benchmarking Data
To objectively evaluate ST1326, we benchmark its performance metrics against Etomoxir (the legacy CPT1 inhibitor) and Metformin (the clinical standard of care for suppressing hepatic gluconeogenesis).
To rigorously validate the efficacy of ST1326, drug development professionals must utilize a self-validating in vitro system. The following protocol utilizes primary murine hepatocytes to establish a direct causal link between target engagement (CPT1 blockade) and the functional phenotype (reduced glucose output).
Step 1: Primary Hepatocyte Isolation
Action: Isolate primary hepatocytes from C57BL/6J mice using a two-step collagenase perfusion method. Seed cells in collagen-coated plates.
Causality: We strictly utilize primary hepatocytes rather than immortalized cell lines (e.g., HepG2). Immortalized cells undergo the Warburg effect, fundamentally altering their reliance on oxidative phosphorylation and β-oxidation, which would artificially skew CPT1 inhibition data.
Step 2: Compound Incubation & Cytotoxicity Control
Action: Incubate cells with ST1326 (0.1–10 µM), Etomoxir (10 µM, positive control), or Vehicle (DMSO) for 4 hours.
Causality: Establishing a dose-response curve is critical to differentiate true metabolic modulation from non-specific cytotoxicity.
Action: Spike the media with ¹⁴C-palmitate. After 2 hours, capture and quantify the release of ¹⁴CO₂ and ¹⁴C-acid-soluble metabolites using liquid scintillation counting.
Causality: This step directly measures CPT1-mediated fatty acid flux into the mitochondria. A reduction in ¹⁴CO₂ confirms that the drug is successfully engaging and blocking the L-CPT1 target.
Action: Wash cells and incubate in glucose-free DMEM supplemented with 20 mM lactate and 2 mM pyruvate. Measure glucose concentration in the media after 4 hours using a colorimetric assay.
Causality: By removing ambient glucose, the cells are forced to rely entirely on de novo glucose synthesis. Measuring glucose output orthogonally validates that the upstream CPT1 inhibition directly throttles endogenous glucose production. If Step 3A is inhibited but 3B is not, it indicates alternative gluconeogenic bypasses. Proportional inhibition of both confirms the causal mechanism.
Figure 2: Self-validating in vitro workflow for assessing metabolic modulators in hepatocytes.
In Vivo Efficacy & Translation
Translational validation requires moving from isolated hepatocytes to systemic models of metabolic syndrome. In db/db murine models of type 2 diabetes, chronic administration of ST1326 (50 mg/kg twice daily) yields a profound, self-sustaining metabolic shift. Within 28 days of treatment,1 without artificially altering circulating insulin levels[1]. This confirms that the hypoglycemic effect is driven entirely by the suppression of hepatic EGP.
Furthermore, the rational design of ST1326 is supported by high-resolution structural biology.6 has mapped the precise substrate-binding mechanics[6]. Because ST1326 is a substrate-mimetic, it competes dynamically with physiological substrates, ensuring that the inhibition remains reversible. This reversibility is the critical factor that prevents the severe hepatotoxicity historically observed with irreversible inhibitors like Etomoxir, positioning ST1326 as a highly viable benchmark for next-generation anti-diabetic drug development.
References
Carnitine-Acyltransferase System Inhibition, Cancer Cell Death, and Prevention of Myc-Induced Lymphomagenesis - Oxford Academic -[Link]
A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - NIH/PMC -[Link]
The Carnitine Palmitoyltransferase 1A Inhibitor Teglicar Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - NIH/PMC -[Link]
Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - NIH/PMC -[Link]
The crystal structure of carnitine palmitoyltransferase 2 and implications for diabetes treatment - NIH/PubMed -[Link]
structural comparison of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate and L-carnitine
Structural and Mechanistic Comparison Guide: L-Carnitine vs. ST1326 (Teglicar) in CPT1A Modulation As a Senior Application Scientist in metabolic drug discovery, I frequently evaluate how subtle structural modifications...
Author: BenchChem Technical Support Team. Date: April 2026
Structural and Mechanistic Comparison Guide: L-Carnitine vs. ST1326 (Teglicar) in CPT1A Modulation
As a Senior Application Scientist in metabolic drug discovery, I frequently evaluate how subtle structural modifications to endogenous metabolites can radically alter their pharmacological behavior. The carnitine palmitoyltransferase 1 (CPT1) system is the rate-limiting gateway for mitochondrial fatty acid β-oxidation (FAO). Modulating this gateway is a major therapeutic strategy for metabolic disorders and oncology.
This guide provides an in-depth structural and mechanistic comparison between the endogenous substrate, L-carnitine , and its synthetic derivative, (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate , commonly known as ST1326 or Teglicar .
Structural Causality: The Chemistry of Inhibition
To understand why these two molecules behave differently at the CPT1A catalytic site, we must analyze their structural divergence and the resulting causality in receptor binding.
L-Carnitine ((R)-3-hydroxy-4-(trimethylammonio)butanoate):
L-carnitine possesses a highly reactive 3-hydroxyl group. During physiological lipid transport, CPT1 catalyzes the trans-esterification of an acyl group from acyl-CoA to this specific 3-hydroxyl group, forming acyl-carnitine. This allows long-chain fatty acids to cross the outer mitochondrial membrane.
ST1326 / Teglicar ((R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate):
In ST1326, the reactive 3-hydroxyl group of L-carnitine is replaced by a 3-tetradecylureido group.
The Causality of the Tetradecyl Chain: The 14-carbon aliphatic chain perfectly mimics the hydrophobic tail of palmitoyl-CoA (the natural substrate). This grants the molecule an extraordinarily high binding affinity for the CPT1A catalytic channel.
The Causality of the Ureido Linkage: The ureido group (–NH–CO–NH–) replaces the reactive hydroxyl. Because this linkage cannot undergo trans-esterification, the molecule occupies the active site but cannot be processed. Consequently, ST1326 acts as a potent, competitive, and reversible inhibitor [1].
Unlike legacy inhibitors such as etomoxir—which form irreversible covalent bonds and cause severe hepatotoxicity and cardiotoxicity—the non-covalent nature of the ureido linkage in ST1326 ensures reversibility. Furthermore, ST1326 exhibits a 39-fold selectivity for the liver isoform (CPT1A) over the muscle/heart isoform (CPT1B), sparing cardiac tissue from toxic lipid accumulation [1].
Quantitative Pharmacological Profile
The following table summarizes the critical quantitative metrics distinguishing the endogenous substrate from the synthetic inhibitor, providing a benchmark for high-throughput screening and assay development [3].
Action: Culture hepatocytes or leukemia cells overnight in substrate-limited media (0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM L-Carnitine, 1% FBS).
Causality: Depleting endogenous glycogen and lipid stores forces the cellular metabolic machinery to rely entirely on exogenous fatty acids. This maximizes the signal-to-noise ratio for CPT1-dependent Oxygen Consumption Rate (OCR).
Action: Divide wells into four groups: (A) Vehicle, (B) L-Carnitine [1 mM], (C) ST1326 [10 µM], and (D) Etomoxir [40 µM]. Incubate for 1 hour.
Causality: Etomoxir serves as an irreversible benchmark. ST1326 requires pre-incubation to reach binding equilibrium at the CPT1A active site.
Step 3: Exogenous Substrate Injection
Action: Inject Palmitate-BSA conjugate (150 µM) into all wells immediately prior to reading.
Causality: Free palmitate is toxic and insoluble. Conjugating it to Bovine Serum Albumin (BSA) at a 6:1 molar ratio mimics physiological serum lipid transport, ensuring safe cellular uptake via CD36. Palmitate provides the fuel; if CPT1A is active (Vehicle/L-Carnitine wells), OCR will spike. If CPT1A is blocked (ST1326/Etomoxir wells), OCR will remain flat.
Step 4: Washout & Kinetic Validation (The Self-Validating Step)
Action: Pause the assay, perform a rapid 3x wash with warm assay media to remove unbound inhibitors, and re-inject Palmitate-BSA.
Causality: This step proves the structural mechanics. Etomoxir-treated cells will show no OCR recovery due to covalent enzyme destruction. ST1326-treated cells will show a rapid restoration of OCR, proving that the ureido linkage acts as a reversible competitive inhibitor [1].
Translational Impact in Drug Development
The structural evolution from L-carnitine to ST1326 has opened two distinct translational avenues:
Oncology (Targeting Metabolic Plasticity): Hematological malignancies, particularly Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL), exhibit high metabolic plasticity and rely heavily on FAO for survival and chemoresistance. By reversibly blocking CPT1A with ST1326, researchers can induce mitochondrial dysfunction and trigger the apoptotic pathway in leukemia cells without permanently damaging healthy bone marrow progenitors [2].
Type 2 Diabetes (Hepatic Gluconeogenesis Suppression): The oxidation of fatty acids in the liver provides the ATP and acetyl-CoA required to drive gluconeogenesis. By selectively inhibiting L-CPT1, ST1326 reduces hepatic acetyl-CoA levels, which in turn decreases pyruvate carboxylase activity. This effectively suppresses endogenous glucose production and improves glucose homeostasis without the cardiotoxic side effects seen with non-selective inhibitors [1].
References
Conti, R., et al. "Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis." Diabetes, American Diabetes Association, Feb. 2011.[Link]
Pacelli, C., et al. "Targeting Energy Metabolism in Cancer Treatment." National Center for Biotechnology Information (PMC), Feb. 2022.[Link]
"Direct Expression of CPT1a Enables a High Throughput Platform for the Discovery of CPT1a Modulators." MDPI, May 2024.[Link]
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.